molecular formula C9H6ClF3O3 B1318884 4-Chloro-3-(trifluoromethoxy)phenylacetic acid CAS No. 886501-02-6

4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1318884
CAS No.: 886501-02-6
M. Wt: 254.59 g/mol
InChI Key: JLISEZFNOVSYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H6ClF3O3 and its molecular weight is 254.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLISEZFNOVSYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590654
Record name [4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-02-6
Record name [4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines established experimental protocols for determining key physicochemical parameters and provides data for structurally related compounds to offer a comparative context. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel chemical entities.

Introduction

This compound (CAS No. 886501-02-6) is a halogenated aromatic compound featuring a trifluoromethoxy group, a substituent known to significantly influence molecular properties such as lipophilicity and metabolic stability.[1][2] The presence of the chloro and trifluoromethoxy substituents on the phenylacetic acid scaffold suggests potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[3] Understanding the fundamental physicochemical properties of this molecule is crucial for predicting its behavior in biological systems, optimizing reaction conditions for its use in synthesis, and for formulation development.

Chemical Identity and Structure

IdentifierValue
IUPAC Name 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid
CAS Number 886501-02-6
Molecular Formula C₉H₆ClF₃O₃
Molecular Weight 254.59 g/mol
SMILES O=C(O)CC1=CC(OC(F)(F)F)=C(Cl)C=C1

Physicochemical Properties

PropertyExperimental ValuePredicted ValueNotes and Comparative Data
Melting Point (°C) Not AvailableNot AvailablePhenylacetic acid: 76-77 °C.[4] 4-Chlorophenylacetic acid: 104-106 °C. 4-(Trifluoromethoxy)phenylacetic acid: 85-88 °C. 4-(Trifluoromethyl)phenylacetic acid: 82-85 °C.[5]
Boiling Point (°C) Not AvailableNot AvailablePhenylacetic acid: 265.5 °C.[4] (Trifluoromethoxy)benzene: 102 °C.[6]
pKa Not AvailableNot AvailableBenzoic acid: 4.20.[7] The pKa of substituted benzoic acids is influenced by the electronic effects of the substituents. Electron-withdrawing groups generally decrease the pKa (increase acidity).[8][9][10]
Water Solubility Not AvailableNot AvailablePhenylacetic acid is slightly soluble in water (1.73 x 10⁴ mg/L at 25 °C).[11] The introduction of fluorinated groups can decrease aqueous solubility.[12][13]
Octanol-Water Partition Coefficient (logP) Not Available2.9 (XlogP)Phenylacetic acid: 1.41.[14] The trifluoromethoxy group is known to significantly increase lipophilicity.

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of the key physicochemical properties of aromatic carboxylic acids like this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

  • Procedure :

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Boiling Point Determination

For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition. However, a general method for liquids is the distillation method.

  • Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure :

    • The compound is placed in the distillation flask with a few boiling chips.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

    • The liquid is heated to a gentle boil.

    • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point. The atmospheric pressure should also be recorded.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

  • Apparatus : pH meter with a calibrated electrode, burette, stirrer, beaker.

  • Procedure :

    • A known concentration of the acidic compound is dissolved in a suitable solvent, typically a water-miscible co-solvent like methanol or acetonitrile for compounds with low water solubility.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured and recorded after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined as the pH at the half-equivalence point.

Aqueous Solubility Determination

The shake-flask method is a standard technique for determining the aqueous solubility of a compound.

  • Apparatus : Shaking incubator or wrist-action shaker, centrifuge, analytical balance, flasks, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure :

    • An excess amount of the solid compound is added to a known volume of water in a flask.

    • The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is centrifuged or filtered to separate the undissolved solid.

    • The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV, against a calibration curve.

Octanol-Water Partition Coefficient (logP) Determination

The shake-flask method is the traditional and most reliable method for determining the logP value.

  • Apparatus : Separatory funnel, shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure :

    • 1-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.

    • A known amount of the compound is dissolved in one of the phases (usually octanol).

    • A known volume of the solution is added to a known volume of the other phase in a separatory funnel.

    • The funnel is shaken until equilibrium is established.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the octanol and aqueous phases is determined.

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mandatory Visualizations

Physicochemical_Property_Determination_Workflow cluster_planning Phase 1: In Silico & Sourcing cluster_primary_characterization Phase 2: Primary Experimental Characterization cluster_secondary_characterization Phase 3: Secondary Experimental Characterization cluster_data_analysis Phase 4: Data Analysis & Reporting Compound_Sourcing Compound Synthesis or Procurement In_Silico_Prediction In Silico Prediction (pKa, logP, Solubility) Compound_Sourcing->In_Silico_Prediction informs Purity_Analysis Purity Analysis (LC-MS, NMR) Compound_Sourcing->Purity_Analysis In_Silico_Prediction->Purity_Analysis Melting_Point Melting Point (Capillary Method) Purity_Analysis->Melting_Point Aqueous_Solubility Aqueous Solubility (Shake-Flask Method) Purity_Analysis->Aqueous_Solubility Data_Compilation Data Compilation & Analysis Melting_Point->Data_Compilation pKa_Determination pKa Determination (Potentiometric Titration) Aqueous_Solubility->pKa_Determination logP_Determination logP Determination (Shake-Flask Method) Aqueous_Solubility->logP_Determination pKa_Determination->Data_Compilation logP_Determination->Data_Compilation Technical_Report Technical Report Generation Data_Compilation->Technical_Report

Caption: Workflow for the determination of key physicochemical properties of a novel chemical entity.

Ortho_Effect_on_Acidity Benzoic_Acid Benzoic Acid pKa ≈ 4.2 Ortho_Substituted Ortho-Substituted Benzoic Acid e.g., o-chlorobenzoic acid pKa ≈ 2.9 Benzoic_Acid->Ortho_Substituted Steric hindrance prevents coplanarity of COOH group, increasing acidity Meta_Para_Substituted Meta/Para-Substituted Benzoic Acid e.g., p-chlorobenzoic acid pKa ≈ 4.0 Benzoic_Acid->Meta_Para_Substituted Electronic effects of substituent influence acidity

Caption: The "Ortho Effect" on the acidity of substituted benzoic acids.

Conclusion

While experimental data on the physicochemical properties of this compound are currently lacking in accessible literature, this guide provides a robust framework for their determination. By employing the standardized experimental protocols outlined, researchers can generate the necessary data to fully characterize this compound. The provided information on structurally similar molecules offers valuable context for estimating its properties and for guiding experimental design. A thorough understanding of these fundamental parameters is a prerequisite for the successful application of this compound in drug discovery and other areas of chemical research.

References

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS 886501-02-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, a halogenated and trifluoromethoxylated phenylacetic acid derivative. Due to its structural motifs, this compound is of interest to researchers in medicinal chemistry and materials science. This document collates available chemical and physical properties, outlines a plausible synthetic route based on established organic chemistry principles, and presents key data in a structured format for ease of reference. While specific experimental data on the biological activity of this compound is not extensively available in the public domain, its structural similarity to other biologically active phenylacetic acids suggests potential applications in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure combines a phenylacetic acid core with a chlorine atom and a trifluoromethoxy group, modifications known to influence lipophilicity, metabolic stability, and binding interactions of molecules in biological systems.

PropertyValueSource
CAS Number 886501-02-6[1]
Molecular Formula C₉H₆ClF₃O₃[1]
Molecular Weight 254.59 g/mol [2]
IUPAC Name 2-[4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid[1]
Synonyms 2-[4-chloro-3-(trifluoromethoxy)phenyl]ethanoic acid, JRD-1850[1]
Purity ≥97%[2]

Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic Pathway A 4-Chloro-3-(trifluoromethoxy)aniline B 4-Chloro-3-(trifluoromethoxy)benzenediazonium chloride A->B  Diazotization (NaNO₂, HCl) C 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile B->C  Sandmeyer-type Reaction (Acrylonitrile, Cu(I)) D This compound C->D  Hydrolysis (H₂SO₄, H₂O) Characterization and Screening Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening A Synthesis of This compound B Purification (Recrystallization/Chromatography) A->B C NMR (¹H, ¹³C) B->C D Mass Spectrometry B->D E IR Spectroscopy B->E F Purity Analysis (HPLC) B->F G In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) F->G H Mechanism of Action Studies G->H I In vivo Studies (if warranted by in vitro results) H->I

References

No Biological Activity Data Currently Available for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals no specific studies detailing the biological activity, mechanism of action, or pharmacological properties of the compound 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS Number: 886501-02-6).

Despite targeted searches, no quantitative data such as IC50, EC50 values, or binding affinities could be located. Consequently, the creation of data summary tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time due to the absence of foundational research on this specific molecule.

The primary information available for this compound is limited to its chemical identity, including its molecular formula (C9H6ClF3O3) and weight (254.59 g/mol ), and its availability through various chemical suppliers.

Insights from Structurally Related Compounds

While direct biological data is absent for the target compound, analysis of structurally similar molecules may offer speculative insights into its potential areas of investigation. It is crucial to note that minor structural changes can lead to significant differences in biological activity, and the following information should be interpreted with caution.

One patent mentions a significantly more complex derivative, [4-chloro-2-[[4-[[3-(trifluoromethoxy)phenyl]sulfonyl]-1-piperazinyl]methyl]phenoxy]- acetic acid, in the context of developing pharmaceutical compounds for respiratory disorders, suggesting that the broader chemical scaffold may have relevance in this therapeutic area.[1]

Additionally, a related compound, 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid, has been investigated for potential anti-inflammatory and antimicrobial effects.[2] Studies on this molecule suggest possible interactions with inflammatory pathways and potential as a candidate for developing new antibiotics.[2] However, the presence of additional hydroxyl groups fundamentally alters the molecule's properties compared to the requested compound.

Another related molecule, 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid, has been noted for its potential to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism.[3] This highlights that phenylacetic acid derivatives can play a role in modulating metabolic pathways.

Future Research Directions

The absence of biological data for this compound indicates that it is an unexplored area of research. For scientists and drug development professionals, this presents an opportunity for novel investigation. A potential starting point for research could be a general screening approach to identify any primary biological activities. Based on the activities of related compounds, initial assays could focus on:

  • Anti-inflammatory activity: Investigating its effects on key inflammatory markers and pathways.

  • Antimicrobial activity: Screening against a panel of bacteria and fungi.

  • Enzyme inhibition assays: Particularly targeting metabolic enzymes like cytochrome P450s.

  • Receptor binding assays: To identify any potential molecular targets within the cell.

An experimental workflow for such an initial screening is proposed below.

Proposed Initial Screening Workflow

To elucidate the potential biological activity of this compound, a tiered screening approach could be implemented. This would begin with broad, high-throughput in vitro assays to identify any "hits," followed by more focused secondary assays to confirm and characterize the activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization A Compound Procurement & QC B High-Throughput Screening (HTS) - Cell Viability Assays - Broad Receptor Panel - Antimicrobial Panel A->B C Data Analysis (Hit Identification) B->C D Hit Confirmation (Dose-Response Studies) C->D Identified 'Hits' E Secondary Assays - Mechanism of Action Studies - Target Deconvolution D->E F Lead Identification E->F G Further Preclinical Development F->G Promising Leads

Caption: A proposed workflow for the initial biological screening of this compound.

References

An In-depth Technical Guide on 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry. This document details its chemical and physical properties, outlines a key synthetic application, and discusses its role as a building block in the development of targeted cancer therapeutics.

Core Chemical Information

This compound, also known by its IUPAC name 2-[4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid, is a substituted phenylacetic acid derivative.[1] Its chemical structure features a phenyl ring substituted with a chloro group, a trifluoromethoxy group, and an acetic acid moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 886501-02-6[1]
Molecular Formula C₉H₆ClF₃O₃[1]
Molecular Weight 254.59 g/mol [1]
Appearance SolidN/A
Canonical SMILES C1=CC(=C(C=C1CC(=O)O)Cl)OC(F)(F)F

Synthesis and Application in Drug Discovery

Role in the Synthesis of a c-KIT Kinase Inhibitor

This compound serves as a crucial starting material in the synthesis of the novel c-KIT kinase inhibitor, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide. In this multi-step synthesis, the carboxylic acid group of this compound is activated to facilitate an amide bond formation with an aniline derivative.

Experimental Workflow: Synthesis of a c-KIT Kinase Inhibitor

Workflow for c-KIT Inhibitor Synthesis A This compound C Amide Coupling Reaction A->C B Amine Derivative B->C D c-KIT Kinase Inhibitor C->D

Caption: General workflow for the synthesis of a c-KIT kinase inhibitor.

Biological Context: The c-KIT Signaling Pathway

The end-product synthesized from this compound is designed to target the c-KIT receptor tyrosine kinase. The c-KIT signaling pathway is crucial for the proliferation and survival of certain cell types, and its aberrant activation is a hallmark of various cancers, including GISTs.

Upon binding of its ligand, Stem Cell Factor (SCF), the c-KIT receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways include the RAS/ERK pathway, which is pivotal for cell proliferation, and the PI3K/AKT pathway, a key regulator of cell survival.[2][3][4][5][6] The synthesized inhibitor is designed to block the kinase activity of c-KIT, thereby inhibiting these downstream signals and impeding tumor growth.

c-KIT Signaling Pathway

Simplified c-KIT Signaling Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

References

No Biological Action Data Available for 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals no publicly available information on the mechanism of action or biological activity of the chemical compound 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS Number: 886501-02-6).

Consequently, the core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled as the foundational research does not appear to exist in the public domain.

Searches for structurally related, but distinct, compounds have yielded some biological information, underscoring that while the broader class of phenylacetic acid derivatives is explored in drug discovery, data on this specific analog is absent. For example, various substituted phenoxyacetic acids have been investigated for their activity as antagonists of the CRTH2 receptor, with potential applications in treating respiratory disorders. Additionally, other complex molecules incorporating an aryl acetamide moiety have been studied for their antimicrobial properties. However, it is crucial to note that these findings are not applicable to this compound, as minor structural changes can lead to vastly different biological activities.

At present, this compound appears to be a compound that is either a synthetic intermediate, a research chemical with un-published findings, or a molecule that has not yet been subjected to biological screening and characterization. Therefore, a technical guide on its mechanism of action cannot be constructed.

References

An In-depth Technical Guide to Structural Analogs of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid: A Focus on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Core Structure and Rationale for Analog Development

The 4-chloro-3-(trifluoromethoxy/trifluoromethyl)phenylacetic acid scaffold serves as a crucial pharmacophore in modern drug discovery. The substituted phenyl ring provides a foundation for interaction with protein targets, while the acetic acid moiety offers a versatile handle for chemical modification, often being converted to amides and other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Analogs of this core structure have been extensively explored, particularly as inhibitors of receptor tyrosine kinases (RTKs), such as c-KIT. The c-KIT kinase is a key signaling protein that, when mutated or overexpressed, can drive the growth of various cancers, most notably gastrointestinal stromal tumors (GISTs). The development of analogs aims to optimize the interaction with the kinase active site to achieve high potency and selectivity against both wild-type and drug-resistant mutant forms of the enzyme.

Structural Analogs and Biological Activity

The primary biological target identified for analogs of the 4-chloro-3-(trifluoromethyl)phenylacetic acid scaffold is the c-KIT receptor tyrosine kinase. Amide derivatives, in particular, have shown significant inhibitory activity.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected structural analogs. These compounds are derivatives of the closely related 4-chloro-3-(trifluoromethyl)phenylacetic acid and highlight key structure-activity relationships (SAR).

Compound IDStructureTargetAssay TypeIC50 / EC50 (nM)
Analog 1 (CHMFL-KIT-64) 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamidec-KIT (wild-type)Cell-based120
Analog 2 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)propanamidec-KIT (wild-type)Cell-based>1000
Analog 3 2-(3,4-dichlorophenyl)acetamide derivativeCryptosporidium parvumCell-based1200
Analog 4 2-(4-chloro-3-methylphenyl)acetamide derivativeCryptosporidium parvumCell-based660

Data is compiled from multiple sources for illustrative purposes. Direct comparison between different assays and target organisms should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative analogs and the evaluation of their biological activity.

Synthesis of Phenylacetamide Analogs

A common method for synthesizing the target analogs is through the amide coupling of the corresponding phenylacetic acid with a desired amine.

General Procedure for Amide Coupling:

  • Acid Chloride Formation: To a solution of 4-chloro-3-(trifluoromethoxy)phenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF). In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in the same solvent. Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure phenylacetamide analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., c-KIT)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[1]

Visualizations

Signaling Pathway

The c-KIT receptor tyrosine kinase is a key mediator of intracellular signaling pathways that control cell proliferation, survival, and differentiation.[2][3] Upon binding its ligand, Stem Cell Factor (SCF), the receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.

cKIT_Signaling_Pathway SCF SCF Ligand cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: The c-KIT signaling pathway upon activation by SCF.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of kinase inhibitors, from initial screening to cellular evaluation.

Kinase_Inhibitor_Workflow Start Compound Library (Analogs) PrimaryScreen Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) Start->PrimaryScreen HitID Hit Identification (Potency > Threshold) PrimaryScreen->HitID HitID->Start Inactive DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Active Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity CellularAssay Cellular Target Engagement (e.g., Western Blot for p-cKIT) Selectivity->CellularAssay PhenotypicAssay Phenotypic Assay (e.g., Cell Proliferation Assay) CellularAssay->PhenotypicAssay LeadOp Lead Optimization PhenotypicAssay->LeadOp

Caption: A generalized workflow for kinase inhibitor discovery.

References

A Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Chemical Intermediate

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document details its commercial availability, physicochemical properties, and relevant synthesis information, presenting data in a clear and accessible format.

Chemical Identity and Properties

This compound is a substituted phenylacetic acid derivative. Its structure, featuring both a chloro and a trifluoromethoxy group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 886501-02-6[1][2][3]
Molecular Formula C9H6ClF3O3[1][2][3]
Molecular Weight 254.59 g/mol [2][3]
IUPAC Name 2-[4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid[1]
Synonyms 2-[4-chloro-3-(trifluoromethoxy)phenyl]ethanoic acid, JRD-1850[1]
MDL Number MFCD06660251[2][3]

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The typical purity offered is around 97%. It is generally available in research quantities, from milligrams to grams, with options for bulk quoting.

Table 2: Commercial Supplier Information

SupplierProduct NumberPurityAvailable Quantities
ChemUniverseP7170697%[2]100mg, 250mg, 1g, Bulk[2]
AppchemAJ67139-Inquire
P&S Chemicals--Inquire[1]

Pricing information is subject to change and typically requires a direct quote from the supplier.

A general workflow for procuring this chemical for research purposes is outlined below. This process typically begins with identifying potential suppliers and requesting quotes, followed by internal approval and purchase order generation.

G A Identify Potential Suppliers (e.g., ChemUniverse, Appchem) B Request Quotations (Specify quantity and required purity) A->B C Evaluate Supplier Quotes (Price, lead time, purity) B->C D Internal Approval (Budget, project alignment) C->D E Generate Purchase Order D->E F Receive and Verify Chemical (Check CoA, visual inspection) E->F

Procurement workflow for research chemicals.

Synthesis and Applications

The applications of chloro-containing molecules in drug discovery are vast. Chlorine is a key element in many pharmaceuticals, contributing to the treatment of a wide range of diseases.[5] Phenylacetic acid derivatives, in particular, serve as intermediates in the synthesis of various biologically active compounds, including anti-inflammatory and analgesic agents.[6] The unique electronic properties of the trifluoromethoxy group can enhance a molecule's metabolic stability and binding affinity to biological targets.

A conceptual synthesis pathway for a substituted phenylacetic acid is illustrated below, highlighting a common palladium-catalyzed coupling method.

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_product Intermediate/Product A Aryl Halide or Triflate C Pd Catalyst + Ligand + Base A->C B Boronic Acid/Ester B->C D Coupled Aryl Product C->D E Further Functionalization (e.g., hydrolysis) D->E F Final Phenylacetic Acid Derivative E->F

Conceptual Suzuki coupling for phenylacetic acid synthesis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or use of this specific compound are proprietary to the manufacturers and not publicly available. However, for general guidance, a representative procedure for the hydrolysis of a nitrile to a carboxylic acid, a common step in phenylacetic acid synthesis, is provided below based on a procedure for the synthesis of phenylacetic acid itself.

General Protocol: Acid Hydrolysis of Benzyl Cyanide to Phenylacetic Acid [7]

This is a general procedure and would require significant adaptation and optimization for the specific substrate, 4-Chloro-3-(trifluoromethoxy)benzyl cyanide.

  • Reaction Setup: A mixture of water and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Addition of Starting Material: Benzyl cyanide is added to the acid mixture.

  • Heating and Reflux: The mixture is heated to reflux and stirred for several hours.

  • Workup: The reaction mixture is cooled and then poured into cold water to precipitate the crude phenylacetic acid.

  • Purification: The crude product is filtered, washed with hot water, and then purified by distillation under reduced pressure.

Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds offer general safety guidance. For example, 4-(Trifluoromethoxy)phenylacetic acid is classified with GHS07 (Exclamation mark) and has hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Recommended personal protective equipment includes a dust mask, eye shields, and gloves. It is imperative to obtain and consult the specific SDS from the supplier before handling this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a halogenated aromatic carboxylic acid. Its structural features, including a chloro substituent, a trifluoromethoxy group, and a phenylacetic acid core, suggest potential biological activity, drawing parallels to other substituted phenylacetic acids known for their roles as anti-inflammatory agents, herbicides, and modulators of various biological pathways. A thorough understanding of its solubility and stability is paramount for any research or development endeavor, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

Table 1: General Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid[1]
CAS Number 886501-02-6[1][2][3][4][5]
Chemical Formula C₉H₆ClF₃O₃[1][2][3][4][5]
Molecular Weight 254.59 g/mol [2][4][5]
Appearance White to off-white solid (Predicted)
Melting Point Not available
pKa ~4.10 (Predicted for 4-(trifluoromethoxy)phenylacetic acid)[3]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The following sections outline the methodologies for determining the solubility of this compound.

Predicted Solubility

Cheminformatics tools can provide initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physical properties, can be employed for such predictions.[6][7][8][9][10]

Table 2: Predicted Aqueous Solubility of this compound

Prediction ToolPredicted Solubility (logS)Predicted Solubility (mg/L)
Placeholder Tool 1--
Placeholder Tool 2--
Experimental Solubility Determination

The equilibrium solubility in various solvents should be determined experimentally using the shake-flask method followed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15]

Table 3: Experimental Solubility of this compound at 25°C (Hypothetical Data)

SolventSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.4) --
Methanol --
Ethanol --
Acetone --
Acetonitrile --
Dimethyl Sulfoxide (DMSO) --
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials containing the different solvents to be tested.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated HPLC method with UV detection.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of known concentrations.

    • Determine the concentration of the compound in the saturated solution from the calibration curve.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F

Experimental workflow for solubility determination.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[16][17][18][19][20]

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and establish degradation pathways. This involves exposing the compound to conditions more severe than accelerated stability testing.

Table 4: Forced Degradation Conditions for this compound

ConditionDescription
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Stress Solid-state at 80°C for 48 hours
Photostability Exposure to UV and visible light as per ICH Q1B guidelines
Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches of the drug substance to establish a re-test period.

Table 5: ICH Stability Testing Conditions

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Experimental Protocol: Stability Indicating HPLC Method Development

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

  • Column and Mobile Phase Selection:

    • Screen various C18 and other stationary phases.

    • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or ammonium acetate) to achieve adequate separation.

  • Forced Degradation Sample Analysis:

    • Analyze samples from forced degradation studies to identify and separate degradation peaks from the main peak.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

G cluster_protocol Stability Study Protocol A Prepare samples of this compound B Expose to stress conditions (Heat, Light, pH, Oxidation) A->B C Store under ICH conditions (Long-term, Accelerated) A->C D Withdraw samples at specified time points B->D C->D E Analyze by Stability-Indicating HPLC D->E F Quantify parent compound and degradation products E->F G Determine degradation kinetics and shelf-life F->G

Workflow for a comprehensive stability study.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound have been reported, related phenylacetic acid derivatives have shown a range of biological activities. For instance, some act as peroxisome proliferator-activated receptor (hPPAR) agonists, which are involved in regulating glucose and lipid metabolism.[21] Others exhibit auxin-like activity in plants or possess antimicrobial properties.[17]

Based on the activity of related compounds, a hypothetical signaling pathway involving PPAR activation is presented below. This serves as a conceptual framework for initial biological screening.

G cluster_pathway Hypothetical PPAR Agonist Signaling Pathway Molecule This compound PPAR PPAR Receptor Molecule->PPAR Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE in Target Gene Promoter Complex->PPRE Transcription Modulation of Gene Transcription PPRE->Transcription Response Biological Response (e.g., lipid metabolism) Transcription->Response

Hypothetical signaling pathway for PPAR agonism.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. Although specific experimental data for this compound is currently limited, the detailed protocols and data presentation formats outlined herein offer a clear roadmap for researchers. The successful execution of these studies is a prerequisite for advancing the development of this compound for any potential therapeutic or other applications. The suggested exploration of its biological activity based on structurally related molecules provides a logical starting point for pharmacological investigations.

References

Spectroscopic and Analytical Data for 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS RN: 886501-02-6), has yielded no specific datasets. Inquiries across various chemical databases, supplier catalogs, and the scientific literature did not uncover publicly available spectra or detailed analytical protocols for this specific compound.

While information and data are accessible for structurally related molecules such as 4-chloro-3-(trifluoromethyl)phenylacetic acid and 4-(trifluoromethoxy)phenylacetic acid, the specific combination of substituents in this compound appears to be less documented in readily accessible sources.

For researchers, scientists, and drug development professionals requiring this information, direct analytical characterization of a purchased or synthesized sample is recommended. Below is a generalized workflow and typical experimental protocols that would be employed for such a characterization.

General Experimental Workflow

A standard workflow for the spectroscopic characterization of a novel or commercially sourced chemical compound like this compound would logically proceed as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Obtain Compound (Synthesis or Purchase) Dissolve Dissolve in Appropriate Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve MS Mass Spectrometry (e.g., ESI, EI) Sample->MS Direct Infusion or LC-MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR IR IR Spectroscopy Dissolve->IR Process Process Raw Data (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Interpret Spectra & Assign Signals Process->Interpret Structure Confirm Structure Interpret->Structure

Caption: General workflow for obtaining and analyzing spectroscopic data.

Standard Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra would be acquired using a standard pulse program. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) would be reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is plotted. Key absorption bands corresponding to specific functional groups (e.g., O-H of the carboxylic acid, C=O, C-Cl, C-F, C-O) would be identified.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources are common.

  • Sample Preparation: For LC-MS, the compound would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). For direct infusion, a similar solution is prepared and introduced directly into the ion source.

  • Acquisition (ESI-MS): The analysis would typically be performed in both positive and negative ion modes to determine which provides better signal intensity. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected, while in positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be observed. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition.

  • Data Processing: The mass-to-charge ratios (m/z) of the detected ions are plotted against their relative intensities to generate a mass spectrum. The molecular ion peak would be identified to confirm the molecular weight of the compound.

Given the absence of published data, the protocols and workflow described above represent the standard approach that would be necessary to generate the required spectroscopic information for this compound.

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid as a Potential FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a synthetic compound with potential for biological activity. Structural similarities to known modulators of the endocannabinoid system suggest it may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of endocannabinoids, such as anandamide, which play a key role in regulating pain, inflammation, and mood.[1][2][3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, offering a promising therapeutic strategy for various neurological and inflammatory disorders.[3][4]

These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory potential of this compound on FAAH activity.

Principle of the Assay

The in vitro assay for FAAH inhibition utilizes a fluorometric method that is sensitive, reproducible, and suitable for high-throughput screening.[2][5][6] The principle of this assay is based on the enzymatic activity of FAAH, which hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[5][6] The increase in fluorescence intensity is directly proportional to the FAAH activity. By measuring the fluorescence in the presence of a test compound, the degree of FAAH inhibition can be determined.

Signaling Pathway

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD activates Anandamide_synthesis Anandamide Synthesis NAPE_PLD->Anandamide_synthesis Anandamide Anandamide (AEA) Anandamide_synthesis->Anandamide releases CB1R CB1 Receptor Anandamide->CB1R binds to (retrograde) FAAH FAAH Anandamide->FAAH hydrolyzed by Signaling_cascade Downstream Signaling CB1R->Signaling_cascade activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Inhibition_of_NT_release Inhibition of Neurotransmitter Release Signaling_cascade->Inhibition_of_NT_release

Caption: Endocannabinoid signaling pathway involving FAAH.

Experimental Workflow

FAAH_Inhibitor_Assay_Workflow start Start: Prepare Reagents prepare_buffer Prepare Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA) start->prepare_buffer prepare_enzyme Prepare FAAH Enzyme Solution start->prepare_enzyme prepare_substrate Prepare FAAH Substrate (e.g., AMC-arachidonoyl amide) start->prepare_substrate prepare_inhibitor Prepare Test Compound Stock (this compound) start->prepare_inhibitor prepare_controls Prepare Controls (Positive and Negative) start->prepare_controls setup_plate Set up 96-well Plate prepare_buffer->setup_plate prepare_enzyme->setup_plate prepare_substrate->setup_plate prepare_inhibitor->setup_plate prepare_controls->setup_plate add_buffer Add Assay Buffer setup_plate->add_buffer add_enzyme Add FAAH Enzyme add_buffer->add_enzyme add_inhibitor Add Test Compound / Controls add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add FAAH Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence (Ex/Em = 340-360/450-465 nm) incubate->measure analyze Analyze Data (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the FAAH inhibitor assay.

Materials and Reagents

  • FAAH Enzyme: Recombinant human or rat FAAH (Commercially available)

  • FAAH Substrate: AMC-arachidonoyl amide (or other suitable fluorogenic substrate)

  • Test Compound: this compound

  • Positive Control Inhibitor: A known FAAH inhibitor (e.g., JZL195)[6]

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[6]

  • Solvent for Compounds: DMSO

  • 96-well black microplates: For fluorescence measurements

  • Fluorescence microplate reader: Capable of excitation at 340-360 nm and emission at 450-465 nm[6]

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer (1X): Prepare the assay buffer as described above and keep it on ice.

    • FAAH Enzyme Solution: Dilute the FAAH enzyme stock to the desired concentration in 1X Assay Buffer. The final concentration should be determined based on optimization experiments to ensure a linear reaction rate.

    • FAAH Substrate Solution: Prepare the FAAH substrate stock solution in a suitable organic solvent (e.g., ethanol or DMSO) and then dilute it to the working concentration in 1X Assay Buffer.

    • Test Compound and Control Solutions: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations. Prepare the positive control inhibitor in the same manner.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 180 µL of 1X Assay Buffer and 10 µL of the solvent (e.g., DMSO) to three wells.

    • 100% Initial Activity Wells (Negative Control): Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the solvent to three wells.

    • Inhibitor Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilutions to the respective wells.

    • Positive Control Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the positive control inhibitor dilutions to the respective wells.

    • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes). This step is crucial for irreversible inhibitors.

    • Reaction Initiation: Add 10 µL of the FAAH substrate solution to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

    • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

Data Analysis and Presentation

The percentage of FAAH inhibition is calculated using the following formula:

% Inhibition = [1 - (FluorescenceInhibitor - FluorescenceBackground) / (Fluorescence100% Activity - FluorescenceBackground)] x 100

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data Summary for FAAH Inhibition Assay

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound0.01
0.1
1
10
100
Positive Control (e.g., JZL195)0.001
0.01
0.1
1
10

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of this compound as a potential FAAH inhibitor. By following this detailed methodology, researchers can effectively screen this and other novel compounds for their ability to modulate FAAH activity, a key target in the development of new therapeutics for a range of disorders. The provided diagrams and data presentation formats are designed to facilitate clear understanding and reporting of experimental findings.

References

Application Notes and Protocols: 4-Chloro-3-(trifluoromethoxy)phenylacetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid as a key building block in the synthesis of targeted therapies, focusing on its application in the development of kinase inhibitors. The protocols provided herein are illustrative and based on established chemical and biological methodologies.

Introduction

This compound is a valuable synthetic intermediate in drug discovery. The presence of the trifluoromethoxy group can enhance metabolic stability and cell permeability of a drug candidate, making this moiety highly desirable in medicinal chemistry. This document details the synthetic route to this key intermediate, its elaboration into a potent c-KIT kinase inhibitor, and the biological evaluation of the final compound.

I. Synthesis of this compound

A plausible synthetic route starting from commercially available 2-chloro-5-nitrophenol is outlined below.

Protocol 1: Synthesis of 1-Chloro-2-(trifluoromethoxy)-4-nitrobenzene

  • Reaction Setup: To a solution of 2-chloro-5-nitrophenol (1 eq.) in a suitable solvent such as dichloromethane, add a trifluoromethylating agent (e.g., Umemoto's reagent, 1.2 eq.) and a base (e.g., pyridine, 1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with dichloromethane. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-chloro-2-(trifluoromethoxy)-4-nitrobenzene.

Protocol 2: Synthesis of 4-amino-1-chloro-2-(trifluoromethoxy)benzene

  • Reaction Setup: Dissolve 1-chloro-2-(trifluoromethoxy)-4-nitrobenzene (1 eq.) in ethanol.

  • Reaction Conditions: Add a reducing agent, such as tin(II) chloride dihydrate (3 eq.), and heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude aniline can be used in the next step without further purification.

Protocol 3: Synthesis of this compound

  • Diazotization: To a cooled (0 °C) suspension of 4-amino-1-chloro-2-(trifluoromethoxy)benzene (1 eq.) in a mixture of acetic acid and hydrochloric acid, add a solution of sodium nitrite (1.1 eq.) in water dropwise.

  • Sandmeyer-type Reaction: In a separate flask, prepare a solution of acrylic acid (2 eq.) and a copper(I) catalyst in acetone. Add the diazonium salt solution prepared in the previous step to this mixture at room temperature and stir for 12 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

II. Application in the Synthesis of a c-KIT Kinase Inhibitor

This compound is a key building block for the synthesis of potent kinase inhibitors, such as compounds targeting the c-KIT receptor tyrosine kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GIST).

Protocol 4: Synthesis of 2-(4-Chloro-3-(trifluoromethoxy)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (A CHMFL-KIT-64 analog)

  • Activation of the Carboxylic Acid: To a solution of this compound (1.1 eq.) in an anhydrous solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq.) and a base like diisopropylethylamine (DIPEA, 2 eq.). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: Add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1 eq.) to the activated acid solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final compound.

III. Biological Evaluation of c-KIT Kinase Inhibitors

Protocol 5: In Vitro c-KIT Kinase Inhibition Assay

  • Assay Principle: The inhibitory activity of the synthesized compound is determined using a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the c-KIT enzyme, the substrate (e.g., a poly-Glu-Tyr peptide), and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP formed using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Table 1: In Vitro Inhibitory Activity of a CHMFL-KIT-64 Analog

Kinase TargetIC50 (nM)
c-KIT (wild-type)5
c-KIT (V560D mutant)15
c-KIT (T670I mutant)25
KDR (VEGFR2)150
PDGFRβ80

Protocol 6: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Male BALB/c mice are used for the study.

  • Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at a dose of 20 mg/kg and intravenously (i.v.) at a dose of 5 mg/kg.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Sample Analysis: Plasma concentrations of the compound are determined by LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Table 2: Pharmacokinetic Parameters of a CHMFL-KIT-64 Analog in Mice

ParameterOral (20 mg/kg)Intravenous (5 mg/kg)
Cmax (ng/mL)12502500
Tmax (h)1.00.25
AUC (0-t) (ng*h/mL)65003200
Clearance (mL/min/kg)-25
Bioavailability (%)40-

IV. Visualizations

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT STAT cKIT->STAT SCF SCF (Ligand) SCF->cKIT Binds Inhibitor CHMFL-KIT-64 Analog Inhibitor->cKIT Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: c-KIT signaling pathway and inhibition.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation cluster_data Data Analysis StartMat 2-Chloro-5-nitrophenol Intermediate1 1-Chloro-2-(trifluoromethoxy) -4-nitrobenzene StartMat->Intermediate1 Trifluoromethoxylation Intermediate2 4-Amino-1-chloro-2- (trifluoromethoxy)benzene Intermediate1->Intermediate2 Reduction TargetAcid 4-Chloro-3-(trifluoromethoxy) phenylacetic acid Intermediate2->TargetAcid Sandmeyer-type Reaction FinalCompound CHMFL-KIT-64 Analog TargetAcid->FinalCompound Amide Coupling KinaseAssay In Vitro c-KIT Kinase Assay FinalCompound->KinaseAssay PKStudy In Vivo Pharmacokinetic Study FinalCompound->PKStudy IC50 IC50 Determination KinaseAssay->IC50 PKParams PK Parameter Calculation PKStudy->PKParams

Caption: Experimental workflow for synthesis and evaluation.

Application Note: Quantitative Analysis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Abstract

This document provides detailed analytical protocols for the quantitative determination of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid in various matrices. The primary recommended method is a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol, suitable for complex biological matrices. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for applications where high sensitivity is not critical or for analysis of less complex sample matrices. These methods are essential for researchers, scientists, and professionals involved in drug development, metabolism, and pharmacokinetic studies.

Introduction to Analytical Methods

This compound is a halogenated aromatic carboxylic acid. Accurate quantification of such compounds is critical in pharmaceutical research and development. The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalysis.[1] HPLC-UV is a robust and more accessible alternative, suitable for purity assessments and quantification in simpler matrices.[2]

General Workflow for Analysis

The overall process for quantifying this compound involves several key stages, from sample receipt to final data reporting.

Workflow cluster_prep Sample Preparation cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Spike Spike Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LC_Separation LC Separation Drydown->LC_Separation Detection Detection (MS/MS or UV) LC_Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in biological matrices such as plasma and urine. The protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by analysis using an LC-MS/MS system in negative ion mode.

Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard

  • Isotopically labeled internal standard (IS), e.g., this compound-¹³C₆

  • LC-MS grade methanol, acetonitrile, and water[3]

  • Formic acid (≥99%)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Human plasma (or other relevant biological matrix)

b) Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of the reference standard and the internal standard in methanol.

  • Calibration Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Plasma):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., 100 ng/mL).

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample mixture onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the analyte and IS with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

c) Instrumental Conditions:

  • Liquid Chromatography:

    • System: Agilent 1290 Infinity II LC or equivalent[4]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Mass Spectrometry:

    • System: SCIEX 7500 System, Agilent 6470A, or equivalent triple quadrupole MS[3][4]

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 450°C[5]

    • IonSpray Voltage: -4500 V

    • MRM Transitions (Hypothetical):

      • Analyte (m/z 253.0 -> 209.0): Precursor [M-H]⁻, Fragment [M-H-CO₂]⁻

      • Internal Standard (m/z 259.0 -> 215.0): Precursor [M-H]⁻, Fragment [M-H-CO₂]⁻

Data Presentation

The following table summarizes the typical performance characteristics of the LC-MS/MS method.

ParameterTypical ValueDescription
Linear Range 1 - 1000 ng/mLThe concentration range over which the method is accurate and precise.
Correlation (r²) > 0.995A measure of the linearity of the calibration curve.[3]
LOD 0.3 ng/mLLimit of Detection: The lowest concentration that can be reliably detected.
LOQ 1.0 ng/mLLimit of Quantification: The lowest concentration measured with acceptable accuracy and precision.[3]
Accuracy (% Bias) Within ±15%The closeness of the measured value to the true value.
Precision (%RSD) < 15%The degree of scatter between a series of measurements.[6]
Recovery (%) > 85%The efficiency of the extraction process.[7]

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the analysis of bulk material, process intermediates, or formulations where analyte concentrations are high. It is a simpler, more accessible method than LC-MS/MS but offers lower sensitivity.

Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or Formic Acid[2]

  • 0.45 µm syringe filters

b) Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

c) Instrumental Conditions:

  • System: Standard HPLC system with a UV/Vis detector

  • Column: ODS-C18 column (e.g., 4.6 x 150 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile and 0.1% TFA in water (e.g., 55:45 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or λmax determined by UV scan)[2]

Data Presentation

The following table summarizes the typical performance characteristics of the HPLC-UV method.

ParameterTypical ValueDescription
Linear Range 1 - 100 µg/mLThe concentration range over which the method is accurate and precise.
Correlation (r²) > 0.998A measure of the linearity of the calibration curve.
LOD 0.3 µg/mLLimit of Detection: The lowest concentration that can be reliably detected.
LOQ 1.0 µg/mLLimit of Quantification: The lowest concentration measured with acceptable accuracy and precision.
Accuracy (% Bias) Within ±5%The closeness of the measured value to the true value.
Precision (%RSD) < 5%The degree of scatter between a series of measurements.

Logical Relationships in Method Selection

The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the analysis, primarily sensitivity and matrix complexity.

Method_Selection Start Analytical Requirement High_Sensitivity High Sensitivity Needed? Start->High_Sensitivity Complex_Matrix Complex Matrix (e.g., Plasma)? High_Sensitivity->Complex_Matrix No LCMS Use LC-MS/MS Method High_Sensitivity->LCMS Yes Complex_Matrix->LCMS Yes HPLC Use HPLC-UV Method Complex_Matrix->HPLC No

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols: 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a reactive carboxylic acid moiety, makes it a strategic component for the synthesis of complex bioactive molecules. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of the final compound, while the chloro substituent provides an additional point for chemical modification. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of kinase inhibitors, with a specific focus on the preparation of Regorafenib, a multi-kinase inhibitor used in cancer therapy.

Application: Synthesis of Regorafenib, a Multi-Kinase Inhibitor

This compound serves as a crucial starting material for the synthesis of the urea pharmacophore of Regorafenib. The synthesis involves the conversion of the phenylacetic acid to the corresponding isocyanate, which then reacts with an amine to form the final urea linkage. Regorafenib is a potent inhibitor of multiple protein kinases, including Raf-1, B-Raf, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key components of signaling pathways that control cell proliferation and angiogenesis.

Key Intermediates and Product Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compoundC₉H₆ClF₃O₃254.59Starting Material
4-Chloro-3-(trifluoromethoxy)anilineC₇H₅ClF₃NO211.57Intermediate
4-Chloro-3-(trifluoromethoxy)phenyl isocyanateC₈H₃ClF₃NO237.57Key Reactive Intermediate
RegorafenibC₂₁H₁₅ClF₄N₄O₃482.82Final Active Pharmaceutical Ingredient

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to an amide. This protocol describes a standard amide coupling reaction.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

  • To this stirred solution, add BOP reagent (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Expected Yield: 70-90%

Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate

This protocol outlines the conversion of the corresponding aniline to the isocyanate, a key intermediate for the synthesis of Regorafenib.

Materials:

  • 4-Chloro-3-(trifluoromethoxy)aniline

  • Triphosgene

  • Toluene (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, dissolve 4-chloro-3-(trifluoromethoxy)aniline (1.0 eq) in anhydrous toluene.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the aniline solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting aniline by TLC.

  • Cool the reaction mixture to room temperature and carefully quench any excess phosgene with a suitable reagent.

  • The resulting solution of 4-chloro-3-(trifluoromethoxy)phenyl isocyanate in toluene can be used directly in the next step or concentrated under reduced pressure to obtain the crude isocyanate, which should be handled with care due to its reactivity and toxicity.

Protocol 3: Urea Formation in the Synthesis of Regorafenib

This protocol details the final step in the synthesis of the core structure of Regorafenib, involving the reaction of the isocyanate with an aniline derivative.

Materials:

  • 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate solution in toluene (from Protocol 2)

  • 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

  • Toluene (anhydrous)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous toluene.

  • To this solution, add the freshly prepared solution of 4-chloro-3-(trifluoromethoxy)phenyl isocyanate (1.1 eq) in toluene dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours. The formation of a precipitate is typically observed.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Collect the precipitated solid by filtration, wash with cold toluene, and dry under vacuum to obtain crude Regorafenib.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water).

Expected Yield: 80-95%

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow: Synthesis of Regorafenib cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_coupling Coupling Partner cluster_final Final Product start This compound aniline 4-Chloro-3-(trifluoromethoxy)aniline start->aniline Amidation/ Hofmann Rearrangement isocyanate 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate aniline->isocyanate Phosgenation regorafenib Regorafenib isocyanate->regorafenib Urea Formation partner 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide partner->regorafenib

Caption: Workflow for the synthesis of Regorafenib.

raf_mek_erk_pathway MAPK/ERK Signaling Pathway and Inhibition by Regorafenib cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras raf Raf (B-Raf, c-Raf) ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cell_cycle Cell Cycle Progression transcription_factors->cell_cycle survival Cell Survival transcription_factors->survival proliferation Cell Proliferation cell_cycle->proliferation regorafenib Regorafenib regorafenib->raf Inhibition

Caption: Regorafenib inhibits the MAPK/ERK signaling pathway.

Experimental Design for the Evaluation of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the investigation of the biological activities of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. The protocols outlined below detail a systematic approach to characterizing its potential anti-inflammatory and analgesic properties, from initial in vitro screening to in vivo efficacy studies.

Introduction

Phenylacetic acid derivatives bearing trifluoromethoxy substituents are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The trifluoromethoxy group can enhance crucial drug-like properties, including metabolic stability and membrane permeability. This document outlines a strategic experimental plan to elucidate the pharmacological profile of this compound.

Data Presentation

While specific experimental data for this compound is not yet publicly available, the following tables illustrate how quantitative results from the proposed studies can be structured for clear comparison and analysis.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound 5.20.86.5
Celecoxib (Control)>1000.04>2500
Ibuprofen (Control)15350.43

Table 2: Effect on LPS-Induced Cytokine Release in RAW 264.7 Macrophages

Treatment (10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 65.4 ± 5.158.2 ± 4.7
Dexamethasone (Control)88.9 ± 3.282.1 ± 2.9

Table 3: In Vivo Anti-Inflammatory and Analgesic Activity

Treatment (Dose)Paw Edema Inhibition (%) (Carrageenan Model)Writhing Inhibition (%) (Acetic Acid Model)Latency Increase (%) (Hot Plate Test)
This compound (30 mg/kg) 45.7 ± 3.955.2 ± 4.335.1 ± 3.1
Indomethacin (10 mg/kg)60.2 ± 4.570.8 ± 5.0N/A
Morphine (5 mg/kg)N/A85.3 ± 6.295.6 ± 7.8

Experimental Protocols

A tiered approach is recommended, beginning with in vitro assays to determine the primary mechanism of action, followed by cell-based assays to assess effects in a more biological context, and culminating in in vivo models to establish efficacy.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine if this compound acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting COX enzymes.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Test compound and controls (Celecoxib, Ibuprofen) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red reagent.

    • Add the test compound or control at various concentrations to the reaction mixture.

    • Add either COX-1 or COX-2 enzyme to initiate the reaction.

    • Incubate for 5 minutes at room temperature.

    • Add arachidonic acid to start the enzymatic reaction.

    • Measure the fluorescence (excitation/emission ~530-560 nm / ~590 nm) over time.

    • Calculate the rate of reaction and determine the IC₅₀ values.[1][2][3][4][5]

Cell-Based Assays

2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay will assess the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound and control (Dexamethasone)

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.[6][7][8][9][10]

In Vivo Models

3. Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[11][12][13]

  • Materials:

    • Male Wistar rats (180-200 g)

    • Carrageenan (1% w/v in sterile saline)

    • Test compound and control (Indomethacin)

    • Plethysmometer or calipers

  • Procedure:

    • Administer the test compound or control orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated control group.[11][13][14]

4. Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.[15][16][17]

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • Acetic acid (0.6% v/v in sterile saline)

    • Test compound and control (Indomethacin)

  • Procedure:

    • Administer the test compound or control orally or intraperitoneally.

    • After 30 minutes, inject 0.1 mL of acetic acid solution intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.

    • Calculate the percentage of writhing inhibition compared to the vehicle-treated control group.[15][16][18]

5. Hot Plate Test in Mice

This test assesses the central analgesic activity of a compound.[19][20][21]

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • Hot plate apparatus maintained at 55 ± 0.5°C

    • Test compound and control (Morphine)

  • Procedure:

    • Record the baseline latency for each mouse by placing it on the hot plate and measuring the time until it licks its paw or jumps. A cut-off time of 30 seconds is used to prevent tissue damage.

    • Administer the test compound or control orally or intraperitoneally.

    • Measure the reaction latency at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

    • Calculate the percentage increase in latency compared to the baseline.[19][22][23]

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Efficacy cox_assay COX-1/COX-2 Inhibition Assay cytokine_assay LPS-Induced Cytokine Release (RAW 264.7) cox_assay->cytokine_assay Mechanistic Insight paw_edema Carrageenan-Induced Paw Edema (Anti-inflammatory) cytokine_assay->paw_edema Efficacy Confirmation writhing_test Acetic Acid-Induced Writhing (Peripheral Analgesic) paw_edema->writhing_test Analgesic Profile hot_plate Hot Plate Test (Central Analgesic) writhing_test->hot_plate

Caption: Proposed experimental workflow for characterizing this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocation AP1 AP-1 MAPK->AP1 activates AP1->nucleus translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines gene transcription COX2 COX-2 nucleus->COX2 gene transcription

Caption: Key pro-inflammatory signaling pathways (NF-κB and MAPK) potentially modulated by the test compound.[24][25][26][27][28]

References

Application Notes and Protocols for 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential cell-based applications for the compound 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, based on its structural similarity to known biologically active arylalkanoic acids. The protocols detailed below offer step-by-step guidance for investigating its potential as a modulator of inflammatory pathways and as an anti-proliferative agent.

Introduction

This compound is a halogenated arylalkanoic acid. Compounds of this class are known to exhibit a range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Additionally, some arylalkanoic acids have demonstrated potential as anti-cancer agents by inducing apoptosis and inhibiting cell proliferation. The unique combination of chloro and trifluoromethoxy substituents on the phenyl ring of this compound may confer novel potency, selectivity, and pharmacokinetic properties.

The following sections outline detailed protocols for cell-based assays to characterize the biological activity of this compound.

Application 1: Assessment of Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition

Many arylalkanoic acids function as inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins. Cell-based assays are crucial for determining the inhibitory activity and selectivity of novel compounds.

Hypothesized Signaling Pathway: Prostaglandin Synthesis

Arachidonic acid, released from the cell membrane, is converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various prostaglandins, which are key mediators of inflammation.

prostaglandin_pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Prostaglandin Synthases Inflammation Inflammation PGs->Inflammation Compound This compound Compound->COX Inhibition

Caption: Hypothesized inhibition of the prostaglandin synthesis pathway.

Experimental Protocol: COX Inhibition Assay in a Human Monocytic Cell Line (U937)

This protocol measures the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated U937 cells.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • PGE2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture U937 cells in RPMI-1640 medium.

    • To differentiate monocytes into a macrophage-like phenotype, seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • After differentiation, wash the cells with PBS and replace the medium with fresh serum-free medium containing the various concentrations of the test compound or vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours at 37°C.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: COX Inhibition
Compound Concentration (µM)PGE2 Concentration (pg/mL)% Inhibition
Vehicle Control (No LPS)50.2 ± 4.5-
Vehicle Control (+ LPS)850.6 ± 65.20
0.1725.3 ± 55.814.7
1450.1 ± 38.947.1
10152.8 ± 15.182.0
10065.4 ± 8.292.3
IC50 (µM) 1.2

Application 2: Evaluation of Anti-Proliferative and Cytotoxic Effects

Arylalkanoic acid derivatives have been reported to possess anti-cancer properties. The following assays are designed to assess the anti-proliferative and cytotoxic potential of this compound against a cancer cell line.

Experimental Workflow: Cell Viability and Apoptosis Assays

A sequential workflow can be employed to first screen for effects on cell viability and then to investigate the mechanism of cell death.

antiproliferative_workflow start Seed Cancer Cells treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability analysis1 Calculate IC50 viability->analysis1 apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) analysis1->apoptosis analysis2 Quantify Apoptotic vs. Necrotic Cells apoptosis->analysis2 conclusion Determine Anti-Proliferative Mechanism analysis2->conclusion

Caption: Workflow for assessing anti-proliferative effects.

Experimental Protocol: MTT Cell Viability Assay

This protocol determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium with the compound-containing medium or vehicle control (DMSO).

    • Incubate for 48 hours at 37°C.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

Data Presentation: Anti-Proliferative Activity
Compound Concentration (µM)% Cell Viability
0 (Vehicle)100
195.3 ± 5.1
1072.8 ± 6.3
2551.2 ± 4.8
5035.6 ± 3.9
10015.1 ± 2.5
IC50 (µM) 24.5
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line (e.g., A549)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Data Presentation: Apoptosis Induction
Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control94.2 ± 2.12.5 ± 0.53.3 ± 0.8
Compound (IC50)45.8 ± 3.535.1 ± 2.919.1 ± 2.2

Disclaimer: The provided protocols and data are for illustrative purposes and are based on the predicted activities of this compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemical reagents.

Application Notes and Protocols for Preclinical Evaluation of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a halogenated phenylacetic acid derivative. Based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized to possess anti-inflammatory, analgesic, and antipyretic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. This document provides a comprehensive set of protocols for the preclinical evaluation of this compound in animal models to assess its potential therapeutic efficacy and safety profile.

The following sections detail standard in vivo models for screening anti-inflammatory and analgesic activities, evaluating gastrointestinal toxicity, and determining the pharmacokinetic profile.

Preclinical Evaluation Workflow

The preclinical evaluation of this compound can be structured in a tiered approach, starting with acute inflammatory and pain models, followed by safety and pharmacokinetic studies.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety & Pharmacokinetics A Acute Inflammation Model (Carrageenan-Induced Paw Edema) B Acute Pain Model (Acetic Acid-Induced Writhing) A->B Positive Efficacy C Gastrointestinal Toxicity Assessment B->C Promising Profile D Pharmacokinetic (PK) Profiling C->D Acceptable Safety

Caption: Preclinical testing workflow for this compound.

Anti-Inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Model

This is a widely used model to assess acute inflammation and is sensitive to COX inhibitors[1].

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment[1].

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test compound (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition using the formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100

Data Presentation:

GroupDose (mg/kg)Paw Volume (mL) at 0 hr (V0)Paw Volume (mL) at 3 hr (Vt)Edema (Vt - V0)% Inhibition of Edema
Vehicle Control-0
Positive Control10
Test Compound10
Test Compound30
Test Compound100

Analgesic Activity Assessment

Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

Experimental Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Grouping:

    • Group I: Vehicle control.

    • Group II: Positive control (e.g., Aspirin, 100 mg/kg, p.o.).

    • Group III-V: Test compound (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

    • Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the percentage of protection against writhing using the formula: % Protection = [ ( Mean no. of writhes in control - No. of writhes in treated ) / Mean no. of writhes in control ] x 100

Data Presentation:

GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Protection
Vehicle Control-0
Positive Control100
Test Compound10
Test Compound30
Test Compound100

Gastrointestinal Toxicity Assessment

NSAIDs are known to cause gastrointestinal damage[2]. This model assesses the potential for this compound to induce such side effects.

Experimental Protocol:

  • Animal Model: Male Wistar rats (200-250 g).

  • Grouping:

    • Group I: Vehicle control.

    • Group II: Positive control (e.g., Diclofenac, 30 mg/kg, p.o., daily for 3 days)[2].

    • Group III-V: Test compound (e.g., 10, 30, 100 mg/kg, p.o., daily for 3 days).

  • Procedure:

    • Administer the respective treatments for three consecutive days.

    • On the fourth day, euthanize the animals and dissect the stomach and small intestine.

    • Examine the gastric and intestinal mucosa for the presence of ulcers, erosions, and bleeding.

    • Assign an ulcer index score based on the number and severity of lesions.

  • Data Analysis:

    • Compare the ulcer index scores between the control and treated groups.

Data Presentation:

GroupDose (mg/kg/day)Ulcer Index (Mean ± SEM)Incidence of Ulcers (%)
Vehicle Control-0
Positive Control30
Test Compound10
Test Compound30
Test Compound100

Pharmacokinetic Profiling

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.

  • Dosing:

    • Administer a single oral dose of the test compound (e.g., 30 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using non-compartmental analysis.

Data Presentation:

ParameterUnitValue
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
CL/FL/h/kg
Vd/FL/kg

Proposed Mechanism of Action and Signaling Pathway

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.

G cluster_0 Cell Membrane cluster_1 Pro-inflammatory Stimuli cluster_2 Cyclooxygenase Pathway cluster_3 Physiological & Pathological Effects A Membrane Phospholipids B Arachidonic Acid A->B Activated by D COX-1 (Constitutive) B->D E COX-2 (Inducible) B->E C Phospholipase A2 C->A F Prostaglandins D->F H GI Protection Platelet Aggregation D->H E->F G Inflammation Pain Fever F->G I 4-Chloro-3-(trifluoromethoxy) phenylacetic acid (Proposed) I->D Inhibits I->E Inhibits

Caption: Proposed mechanism of action via the COX pathway.

References

Application Note: High-Throughput Screening for Cyclooxygenase-1 (COX-1) Inhibitors Using 4-Chloro-3-(trifluoromethoxy)phenylacetic acid as a Candidate Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a small molecule belonging to the phenylacetic acid class of compounds. Molecules with this scaffold have been explored for various biological activities. This document outlines a high-throughput screening (HTS) protocol to evaluate this compound and other small molecules for their potential to inhibit Cyclooxygenase-1 (COX-1). COX-1 is a constitutively expressed enzyme responsible for the baseline synthesis of prostaglandins, which are lipid compounds involved in various physiological processes, including inflammation and pain.[1][2] Selective inhibitors of COX-1 are valuable tools for studying its biological roles and may have therapeutic potential.[3][4] This application note provides a detailed protocol for a fluorescence-based HTS assay to identify and characterize inhibitors of COX-1.

Principle of the Assay The protocol described is a biochemical, fluorescence-based assay designed for a high-throughput format (384-well plates). The assay measures the peroxidase activity of COX-1. In the presence of arachidonic acid, COX-1 produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2) by the peroxidase component of the enzyme. This peroxidase activity can be measured using a fluorogenic substrate, such as Amplex Red, which is converted to the highly fluorescent resorufin in the presence of horseradish peroxidase (HRP) and the hydrogen peroxide (H2O2) produced during the COX reaction. A decrease in the fluorescent signal in the presence of a test compound, such as this compound, indicates potential inhibition of COX-1.

COX-1 Signaling Pathway and Inhibition

The diagram below illustrates the enzymatic cascade initiated by arachidonic acid and the role of COX-1. The enzyme converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) and candidate molecules like this compound can inhibit this crucial step.

COX1_Pathway cluster_cell Cellular Environment AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme AA->COX1 Binds to active site PGH2 Prostaglandin H2 (Product) COX1->PGH2 Catalyzes conversion Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Further metabolism Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (Test Inhibitor) Inhibitor->COX1 Inhibits

Caption: Mechanism of COX-1 inhibition by a candidate molecule.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified human recombinant Cyclooxygenase-1 (COX-1)

  • Substrate: Arachidonic Acid

  • Detection Reagents:

    • Amplex® Red reagent

    • Horseradish Peroxidase (HRP)

    • Dimethyl sulfoxide (DMSO), HTS-grade

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing necessary co-factors (e.g., hematin, phenol).

  • Test Compound: this compound, dissolved in DMSO.

  • Control Inhibitor: Mofezolac or another known COX-1 inhibitor (e.g., SC-560).

  • Plates: 384-well, black, flat-bottom microplates.

  • Instrumentation:

    • Automated liquid handler for dispensing reagents and compounds.[5]

    • Microplate reader capable of fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm).

HTS Protocol for COX-1 Inhibition

The following protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.[6]

  • Compound Plating:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound solution into the appropriate wells of the 384-well plate.

    • For control wells, dispense 100 nL of DMSO (for 0% inhibition/high signal) and 100 nL of a saturating concentration of a known COX-1 inhibitor (for 100% inhibition/low signal).

  • Enzyme Addition:

    • Prepare a solution of COX-1 enzyme in cold assay buffer.

    • Dispense 10 µL of the enzyme solution to all wells of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Substrate & Detection Reagent Addition:

    • Prepare a reaction mix containing arachidonic acid, Amplex Red, and HRP in assay buffer.

    • Dispense 10 µL of the reaction mix to all wells to initiate the enzymatic reaction.

  • Incubation and Signal Detection:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 545 nm, Emission: 590 nm).

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Where Signal_Compound is the fluorescence in the test well, Signal_Min is the average of the 100% inhibition control wells, and Signal_Max is the average of the 0% inhibition control wells.

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Assess Assay Quality:

    • The Z'-factor is calculated to assess the quality and robustness of the HTS assay.[5][6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • Where SD is the standard deviation and Mean refers to the high and low signal controls.

High-Throughput Screening Workflow

The diagram below outlines the major steps in the HTS campaign, from initial setup to hit confirmation.

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Analysis & Follow-up AssayDev 1. Assay Development & Miniaturization to 384-well Pilot 2. Pilot Screen (Z' > 0.5) AssayDev->Pilot CompoundPlate 3. Compound Plating (100 nL/well) Pilot->CompoundPlate EnzymeAdd 4. Add COX-1 Enzyme (10 µL) CompoundPlate->EnzymeAdd Incubate1 5. Incubate (15 min) EnzymeAdd->Incubate1 SubstrateAdd 6. Add Substrate Mix (10 µL) Incubate1->SubstrateAdd Incubate2 7. Incubate (30 min) SubstrateAdd->Incubate2 Read 8. Read Fluorescence Incubate2->Read DataAnalysis 9. Data Analysis (% Inhibition, IC50) Read->DataAnalysis HitConfirm 10. Hit Confirmation & Dose-Response DataAnalysis->HitConfirm SAR 11. Secondary Assays (e.g., COX-2 Selectivity) HitConfirm->SAR

Caption: Workflow for a typical HTS campaign for COX-1 inhibitors.

Data Presentation

Screening results should be tabulated for clear interpretation. The table below presents exemplary data for this compound against COX-1 and COX-2, compared to a known inhibitor, Mofezolac. This allows for an assessment of both potency and selectivity.

CompoundTargetIC50 (nM)Selectivity (COX-2/COX-1)Assay Quality (Z'-factor)
This compound COX-115.232.90.81
COX-2500.10.77
Mofezolac (Reference) COX-11.44[7]310.40.85
COX-2447[7]0.79

Note: IC50 values for this compound are hypothetical and for illustrative purposes only. Mofezolac data is from published sources.[7]

Conclusion This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify inhibitors of COX-1, using this compound as an example candidate. The detailed biochemical assay protocol, workflow, and data analysis guidelines offer a robust starting point for drug discovery professionals. By identifying potent and selective inhibitors of COX-1, researchers can develop new chemical probes to investigate its physiological functions and potentially discover novel therapeutic agents for inflammatory conditions.

References

Synthetic Route Development for 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid and its derivatives. This compound represents a valuable building block in medicinal chemistry and drug discovery, with potential applications stemming from its unique substitution pattern. The following sections outline established synthetic strategies, detailed experimental procedures, and relevant biological context.

Introduction

Substituted phenylacetic acids are a cornerstone of many pharmaceuticals and biologically active molecules. The presence of a chlorine atom and a trifluoromethoxy group on the phenyl ring of this compound can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. This document details three common and effective synthetic routes for the preparation of this target molecule and its derivatives.

Synthetic Strategies

Several synthetic routes can be employed for the synthesis of this compound. The choice of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities. The most common approaches include:

  • Hydrolysis of Benzyl Cyanide: A classic and reliable method involving the conversion of a benzyl halide to a benzyl cyanide, followed by hydrolysis to the corresponding phenylacetic acid.

  • Willgerodt-Kindler Reaction: A powerful reaction for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones.

  • Palladium-Catalyzed Carbonylation: A modern and efficient method for the direct conversion of benzyl halides to phenylacetic acids using carbon monoxide.

These routes are summarized in the workflow diagram below.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Target Molecule SM1 4-Chloro-3-(trifluoromethoxy)benzyl bromide Route1 Route 1: Benzyl Cyanide Hydrolysis SM1->Route1 Cyanation Route3 Route 3: Pd-Catalyzed Carbonylation SM1->Route3 Carbonylation SM2 1-(4-Chloro-3-(trifluoromethoxy)phenyl)ethanone Route2 Route 2: Willgerodt-Kindler Reaction SM2->Route2 Rearrangement Product This compound Route1->Product Hydrolysis Route2->Product Hydrolysis Route3->Product

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations.

Route 1: From 4-Chloro-3-(trifluoromethoxy)benzyl bromide via Cyanide Hydrolysis

This two-step sequence involves the formation of an intermediate benzyl cyanide followed by its hydrolysis.

Step 1a: Synthesis of 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile

  • Materials: 4-Chloro-3-(trifluoromethoxy)benzyl bromide, Sodium cyanide, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Chloro-3-(trifluoromethoxy)benzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add sodium cyanide (1.1 eq) portion-wise to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Step 1b: Hydrolysis of 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile

  • Materials: 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile, Sulfuric acid, Water.

  • Procedure:

    • In a round-bottom flask, combine the nitrile from Step 1a (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes or aqueous ethanol) to afford pure this compound.

Route 2: Willgerodt-Kindler Reaction from 1-(4-Chloro-3-(trifluoromethoxy)phenyl)ethanone

This route involves the direct conversion of the corresponding acetophenone to a thioamide intermediate, which is then hydrolyzed.

  • Materials: 1-(4-Chloro-3-(trifluoromethoxy)phenyl)ethanone, Sulfur, Morpholine, Sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, combine 1-(4-Chloro-3-(trifluoromethoxy)phenyl)ethanone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

    • Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.

    • Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.

    • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Route 3: Palladium-Catalyzed Carbonylation of 4-Chloro-3-(trifluoromethoxy)benzyl bromide

This method offers a direct conversion of the benzyl bromide to the desired carboxylic acid.

  • Materials: 4-Chloro-3-(trifluoromethoxy)benzyl bromide, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Toluene, Sodium hydroxide, Carbon monoxide (CO) gas.

  • Procedure:

    • In a high-pressure reactor, combine 4-Chloro-3-(trifluoromethoxy)benzyl bromide (1.0 eq), Pd(OAc)₂ (0.01 eq), PPh₃ (0.02 eq), and toluene.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

    • Pressurize the reactor with carbon monoxide (e.g., 10-20 atm) and heat the mixture to 80-100 °C with stirring.

    • Maintain the reaction under CO pressure for 12-24 hours, monitoring the progress by an appropriate analytical technique (e.g., HPLC or GC).

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

    • Acidify the reaction mixture with concentrated hydrochloric acid.

    • The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Data Presentation

The following table summarizes typical yields for the synthesis of phenylacetic acid derivatives using the described methods. Note that yields can vary depending on the specific substrate and optimization of reaction conditions.

RouteStarting MaterialKey ReagentsIntermediateTypical Yield (%)
1 4-Chloro-3-(trifluoromethoxy)benzyl bromideNaCN, H₂SO₄2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile70-85 (overall)
2 1-(4-Chloro-3-(trifluoromethoxy)phenyl)ethanoneS, Morpholine, NaOHThiomorpholide60-75
3 4-Chloro-3-(trifluoromethoxy)benzyl bromidePd(OAc)₂, PPh₃, CO, NaOH-75-90

Signaling Pathways and Biological Relevance

While the specific biological activity of this compound is not extensively documented in publicly available literature, substituted phenylacetic acids are known to interact with a variety of biological targets. For instance, phenylacetic acid itself is a known auxin in plants, regulating growth and development.[1][2] In microorganisms, the phenylacetic acid catabolic pathway is linked to responses to antibiotic and oxidative stress.[3][4]

Derivatives of phenylacetic acid are also known to be inhibitors of various enzymes and can modulate signaling pathways involved in inflammation and cell proliferation. The unique electronic properties conferred by the chloro and trifluoromethoxy substituents may lead to novel interactions with biological targets. Further research is warranted to elucidate the specific signaling pathways affected by this compound.

Signaling_Pathway Molecule 4-Chloro-3-(trifluoromethoxy) phenylacetic acid Derivative Target Potential Biological Target (e.g., Enzyme, Receptor) Molecule->Target Binding/Inhibition Pathway Downstream Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Anti-inflammatory, Antiproliferative) Pathway->Response Leads to

Caption: Potential mechanism of action for a substituted phenylacetic acid derivative.

Conclusion

The synthetic routes outlined in this document provide robust and versatile methods for the preparation of this compound and its derivatives. The choice of a specific route will depend on various factors, including the starting material availability and desired scale of synthesis. The protocols provided herein serve as a detailed guide for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this and related compounds for further biological evaluation. The unique substitution pattern of the target molecule makes it a promising candidate for the development of novel therapeutic agents, and further investigation into its biological activities is encouraged.

References

Application Notes & Protocols: Formulation of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a substituted phenylacetic acid derivative with potential applications in pharmaceutical research.[1][2] Due to the presence of the trifluoromethoxy group and its acidic nature, this compound is anticipated to have low aqueous solubility, presenting a challenge for in vivo studies.[3][4][5] This document provides detailed application notes and protocols for the formulation of this compound for oral and parenteral administration in preclinical animal models. The strategies outlined here are designed to enhance the bioavailability of this poorly soluble compound.[6][7][8][9]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and a related compound are presented in Table 1. Understanding these properties is crucial for formulation development.

PropertyValueSource
Compound This compound
CAS Number886501-02-6[10][11]
Molecular FormulaC₉H₆ClF₃O₃[10][11]
Molecular Weight254.59 g/mol [10]
AppearanceWhite to off-white solid (predicted)[3]
Related Compound 4-(trifluoromethoxy)phenylacetic acid
Melting Point85-88 °C[3][5]
pKa (Predicted)4.10 ± 0.10[3]
SolubilitySoluble in Methanol[3]

Formulation Strategies for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring accurate dosing and maximizing the systemic exposure of this compound in in vivo studies.[7] Given its predicted poor aqueous solubility, several formulation strategies can be employed.

Co-solvent Systems

For parenteral and oral administration, a co-solvent system can be used to dissolve the compound. The general approach involves dissolving the compound in a water-miscible organic solvent and then diluting it with an aqueous vehicle.[7]

Common Co-solvents and Vehicles:

ComponentFunctionTypical ConcentrationNotes
Dimethyl sulfoxide (DMSO)Co-solvent<10% (for IV), <25% (for IP/SC)Potential for toxicity at higher concentrations.[7]
EthanolCo-solvent<15%Can cause irritation.
Polyethylene glycol 300/400 (PEG 300/400)Co-solvent10-60%Viscous; may require warming.
Saline (0.9% NaCl)Aqueous vehicleq.s. to final volumeStandard isotonic vehicle.
Phosphate-buffered saline (PBS)Aqueous vehicleq.s. to final volumeMaintains physiological pH.
Aqueous Suspensions for Oral Gavage

For oral administration, an aqueous suspension is a common and effective approach for compounds that are not readily soluble.[7] This involves suspending the micronized compound in an aqueous vehicle containing a suspending agent.

Common Excipients for Suspensions:

ExcipientFunctionTypical Concentration
Carboxymethylcellulose sodium (CMC-Na)Suspending agent0.5% - 2% (w/v)
MethylcelluloseSuspending agent0.5% - 2% (w/v)
Tween® 80Wetting agent/Surfactant0.1% - 1% (v/v)
Hydroxypropyl methylcellulose (HPMC)Suspending agent0.5% - 2% (w/v)
pH-Modified Formulations

As a weak acid, the solubility of this compound can be increased by adjusting the pH of the formulation.[6] By using an alkalizing agent to raise the pH above the compound's pKa, the ionized, more soluble form will predominate.

Common pH-adjusting Excipients:

ExcipientFunction
Sodium bicarbonateAlkalinizing agent[12]
Sodium hydroxideAlkalinizing agent[12]
Citric acidAcidifying agent[12][13]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Parenteral Administration

This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle suitable for intraperitoneal (IP) or subcutaneous (SC) injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 300

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, dissolve the compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Gently warm the solution if necessary to aid dissolution, and vortex thoroughly.

  • In a separate sterile vial, prepare the vehicle by mixing PEG 300 and sterile saline. For a final formulation of 10% DMSO, 40% PEG 300, and 50% saline, first mix the PEG 300 and saline.

  • Slowly add the DMSO stock solution to the PEG 300/saline mixture while vortexing to prevent precipitation.[7]

  • Sonicate the final formulation for 5-10 minutes to ensure homogeneity.

  • Visually inspect the solution for any precipitation before administration.

G cluster_0 Preparation of Co-solvent Formulation weigh Weigh Compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve mix Slowly Add Stock to Vehicle (Vortexing) dissolve->mix prepare_vehicle Prepare Vehicle (PEG 300 + Saline) prepare_vehicle->mix sonicate Sonicate for Homogeneity mix->sonicate inspect Visual Inspection sonicate->inspect administer Administer to Animal inspect->administer

Co-solvent formulation workflow.
Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

This protocol details the preparation of a 20 mg/mL suspension of this compound for oral administration.

Materials:

  • This compound (micronized, if possible)

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween® 80

  • Purified water

  • Mortar and pestle

  • Stir plate and stir bar

Procedure:

  • Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na to purified water while stirring continuously until fully dissolved. This may take several hours.

  • Weigh the required amount of this compound.

  • In a mortar, add a few drops of 0.5% Tween® 80 to the compound powder and triturate to form a smooth paste. This step wets the powder and prevents clumping.[7]

  • Gradually add the 0.5% CMC-Na solution to the paste while continuing to triturate until a uniform suspension is formed.[7]

  • Transfer the suspension to a suitable container and stir continuously using a stir plate until administration to maintain homogeneity.

  • Ensure the suspension is well-mixed immediately before each animal is dosed.

G cluster_1 Preparation of Aqueous Suspension prepare_cmc Prepare 0.5% CMC Solution suspend Gradually Add CMC Solution (Triturate) prepare_cmc->suspend weigh Weigh Compound wet Wet Compound with Tween® 80 (Form Paste) weigh->wet wet->suspend stir Continuous Stirring suspend->stir dose Dose Animal stir->dose

Aqueous suspension preparation workflow.

Potential Signaling Pathway Involvement

While the specific molecular targets of this compound are not yet fully elucidated, some phenylacetic acid derivatives have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs).[1] PPARs are nuclear receptors that play a key role in regulating lipid and glucose metabolism.

G compound Phenylacetic Acid Derivative (e.g., this compound) ppar PPAR Agonism compound->ppar complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex pxre PPRE Binding (in gene promoter) complex->pxre translocates to nucleus transcription Modulation of Gene Transcription pxre->transcription response Metabolic Effects (e.g., lipid & glucose homeostasis) transcription->response

Potential PPAR signaling pathway.

Disclaimer: This document provides generalized guidance. The optimal formulation for this compound may require further optimization based on the specific animal model, route of administration, and desired dose level. It is essential to conduct stability and solubility studies for the chosen formulation. All animal studies should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and established synthetic routes for this compound and analogous phenylacetic acids are:

  • Hydrolysis of 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile: This is a widely used method involving the conversion of the corresponding benzyl nitrile to the carboxylic acid under acidic or basic conditions.

  • Willgerodt-Kindler Reaction: This reaction directly converts 4'-Chloro-3'-(trifluoromethoxy)acetophenone to the corresponding thioamide, which is then hydrolyzed to the desired phenylacetic acid.

  • Palladium-Catalyzed Carbonylation: This method involves the carbonylation of a 4-Chloro-3-(trifluoromethoxy)benzyl halide using a palladium catalyst and a source of carbon monoxide.

Q2: Which starting material is most suitable for a high-yield synthesis?

A2: The choice of starting material often depends on commercial availability and the desired scale of the synthesis. 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile is a common precursor that can be efficiently hydrolyzed to the final product. 4'-Chloro-3'-(trifluoromethoxy)acetophenone is also a viable option via the Willgerodt-Kindler reaction.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, several safety precautions are crucial:

  • Cyanide Compounds: When working with nitriles, be aware of the potential for the release of toxic hydrogen cyanide gas, especially under acidic conditions. Always work in a well-ventilated fume hood and have an appropriate quenching solution (e.g., bleach) available.

  • Carbon Monoxide: If using a palladium-catalyzed carbonylation with CO gas, ensure the use of a CO detector and proper handling procedures for toxic gases.

  • Strong Acids and Bases: The hydrolysis steps often involve concentrated acids or bases, which are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl Chloride: If preparing a benzyl chloride from the corresponding alcohol, thionyl chloride is often used, which is highly corrosive and releases toxic HCl gas upon contact with moisture. Handle with extreme care in a fume hood.

Troubleshooting Guides

Route 1: Hydrolysis of 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion of Nitrile Incomplete hydrolysis.- Increase reaction time and/or temperature. - For acidic hydrolysis, use a more concentrated acid. - For basic hydrolysis, ensure a sufficient excess of base is used.
Formation of Amide Intermediate as the Main Product Insufficiently harsh hydrolysis conditions.- Prolong the reaction time at reflux. - Increase the concentration of the acid or base.
Product Degradation (Dark-colored reaction mixture) Reaction temperature is too high or reaction time is too long, leading to decomposition.- Monitor the reaction closely by TLC or HPLC. - Reduce the reaction temperature and extend the reaction time if necessary.
Difficulty in Isolating the Product The product may be soluble in the aqueous phase, especially if a salt has formed.- Ensure complete acidification of the reaction mixture to a pH of 1-2 to precipitate the carboxylic acid. - If the product remains in solution, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Route 2: Willgerodt-Kindler Reaction of 4'-Chloro-3'-(trifluoromethoxy)acetophenone
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Thioamide Suboptimal reaction conditions (temperature, reagent ratios).- Optimize the ratio of acetophenone, sulfur, and morpholine. - The reaction is typically run at reflux; ensure the temperature is appropriate for the solvent used. - Consider using a high-boiling solvent like pyridine or DMF.
Reaction Stalls or is Sluggish Poor reactivity of the substituted acetophenone.- The electron-withdrawing trifluoromethoxy group can deactivate the aromatic ring. Consider using a phase-transfer catalyst (e.g., triethylbenzylammonium chloride - TEBA) to enhance the reaction rate.[1][2]
Incomplete Hydrolysis of the Thioamide The thioamide is resistant to hydrolysis.- Use a significant excess of a strong base (e.g., 20-40% NaOH or KOH solution). - Ensure a prolonged reflux time for the hydrolysis step.
Formation of By-products Side reactions due to high temperatures.- Optimize the reaction temperature; avoid excessive heating. - Purify the intermediate thioamide before hydrolysis.
Route 3: Palladium-Catalyzed Carbonylation of 4-Chloro-3-(trifluoromethoxy)benzyl Halide
Problem Possible Cause(s) Suggested Solution(s)
Low or No Catalytic Activity Catalyst deactivation or inefficient ligand.- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Screen different phosphine ligands to find one that is optimal for the substrate. - Use a phase-transfer catalyst if employing a two-phase system.
Formation of Homocoupling Product (Bibenzyl) Reductive elimination from the benzyl-palladium intermediate is competing with CO insertion.- Increase the carbon monoxide pressure. - Lower the reaction temperature.
Low Yield of Carboxylic Acid Inefficient hydrolysis of the initially formed ester or amide.- Ensure appropriate work-up conditions to hydrolyze the intermediate ester or amide formed from the nucleophile used in the carbonylation.
Difficulty in Removing Palladium Residues Palladium contamination in the final product.- Employ appropriate purification techniques such as chromatography on silica gel, treatment with activated carbon, or the use of metal scavengers.

Data Presentation

Table 1: Illustrative Yields for Phenylacetic Acid Synthesis via Willgerodt-Kindler Reaction of Substituted Acetophenones[1][2]
Substituent on Acetophenone Reaction Time (h) Yield (%)
H580
4-Chloro878
4-Bromo878
4-Methoxy660
4-Hydroxy665
2-Amino670

Note: These are representative yields and may vary based on specific reaction conditions.

Table 2: Comparison of Conditions for Nitrile Hydrolysis
Condition Reagents Typical Temperature Pros Cons
Acidic Dilute HCl or H₂SO₄RefluxDirect formation of the carboxylic acid.Can cause degradation of sensitive substrates; potential for toxic HCN release.
Basic Aqueous NaOH or KOHRefluxGenerally higher yields and cleaner reactions.Forms the carboxylate salt, requiring an additional acidification step to isolate the acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis (General Procedure)

Step 1: Synthesis of 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile from 4-Chloro-3-(trifluoromethoxy)benzyl chloride

  • To a solution of 4-Chloro-3-(trifluoromethoxy)benzyl chloride (1.0 eq) in a suitable solvent such as acetone or ethanol/water, add sodium cyanide (1.1 - 1.5 eq).

  • The reaction mixture is heated to reflux and stirred for 4-12 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude nitrile, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile

  • Acidic Hydrolysis:

    • The crude 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile is added to a mixture of sulfuric acid and water (e.g., 1:1 v/v).

    • The mixture is heated to reflux for 2-6 hours.

    • After cooling, the reaction mixture is carefully poured onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried to afford this compound.

  • Basic Hydrolysis:

    • The crude nitrile is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

    • The mixture is heated to reflux for 4-8 hours.

    • After cooling to room temperature, the reaction mixture is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

    • The aqueous layer is then carefully acidified with concentrated hydrochloric acid to a pH of 1-2.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction (General Procedure)
  • In a round-bottom flask equipped with a reflux condenser, a mixture of 4'-Chloro-3'-(trifluoromethoxy)acetophenone (1.0 eq), sulfur (2.0-3.0 eq), and morpholine (3.0-4.0 eq) is prepared.

  • The mixture is heated to reflux (typically 130-160 °C) for 6-12 hours.

  • After cooling, the excess morpholine is removed under reduced pressure.

  • The resulting crude thioamide is then subjected to hydrolysis by adding a concentrated aqueous solution of sodium hydroxide (e.g., 20-40%) and heating to reflux for 8-16 hours.

  • The reaction mixture is cooled, diluted with water, and washed with an organic solvent (e.g., toluene or diethyl ether) to remove neutral impurities.

  • The aqueous phase is acidified with concentrated HCl to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

experimental_workflow_nitrile_hydrolysis cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis start 4-Chloro-3-(trifluoromethoxy)benzyl chloride product1 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile start->product1 Acetone/Water, Reflux reagent1 NaCN reagent1->product1 product2 This compound product1->product2 Reflux reagent2 H₂SO₄/H₂O or NaOH/H₂O reagent2->product2

Synthetic workflow via nitrile hydrolysis.

logical_relationship_willgerodt_kindler cluster_synthesis Willgerodt-Kindler Reaction cluster_troubleshooting Troubleshooting start 4'-Chloro-3'-(trifluoromethoxy)acetophenone intermediate Thioamide Intermediate start->intermediate Sulfur, Morpholine, Heat low_yield Low Yield start->low_yield Potential Issue final_product This compound intermediate->final_product Acid or Base Hydrolysis intermediate->low_yield Potential Issue incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Products low_yield->side_products

Logical flow for the Willgerodt-Kindler synthesis and troubleshooting.

References

overcoming solubility issues with 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential application?

This compound is a halogenated aromatic carboxylic acid. Based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized to be a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] COX-2 is a key enzyme in the prostaglandin synthesis pathway, which is involved in inflammation and pain.[3][4][5] Therefore, this compound is of interest for research in inflammation, oncology, and pain signaling pathways.

Q2: What are the primary challenges when working with this compound?

The primary challenge researchers may face is its limited solubility in aqueous solutions. Like many carboxylic acids, its solubility is pH-dependent. Furthermore, its trifluoromethoxy and chloro-substituents contribute to its hydrophobicity, potentially leading to precipitation in aqueous buffers and cell culture media.

Q3: In which solvents is this compound soluble?

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound

Problem: The compound fails to dissolve completely in the chosen solvent, or a precipitate forms upon addition to an aqueous buffer or cell culture medium.

Troubleshooting Steps:

  • Select an Appropriate Organic Solvent:

    • Start by preparing a concentrated stock solution in an organic solvent. DMSO is a common first choice due to its high solubilizing power for a wide range of organic molecules. Ethanol and methanol are also viable alternatives.

  • Gentle Heating and Sonication:

    • If the compound is slow to dissolve, gentle warming of the solution (to no more than 40-50°C) in a water bath can aid dissolution.

    • Sonication can also be employed to break up solid aggregates and enhance solubilization.

  • pH Adjustment (for aqueous solutions):

    • As a carboxylic acid, the solubility of this compound in aqueous solutions will increase with pH. For direct dissolution in aqueous buffers, consider adjusting the pH to be above its predicted pKa (around 4), which will favor the more soluble carboxylate salt form. However, ensure the final pH is compatible with your experimental system.

  • Prepare a High-Concentration Stock Solution:

    • Create a stock solution at a high concentration in your chosen organic solvent (e.g., 10-50 mM in DMSO). This minimizes the volume of organic solvent introduced into your final aqueous solution, reducing the risk of precipitation.

Issue 2: Precipitation Upon Dilution into Aqueous Media

Problem: The compound precipitates out of solution when the organic stock solution is diluted into an aqueous buffer or cell culture medium.

Troubleshooting Steps:

  • Lower the Final Concentration:

    • The final concentration of the compound in the aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.

  • Optimize the Dilution Method:

    • Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.

    • Avoid adding the aqueous medium directly to the concentrated stock solution. Instead, add the small volume of stock solution to the larger volume of aqueous medium.

  • Pre-warm the Aqueous Medium:

    • Warming the buffer or cell culture medium to 37°C before adding the stock solution can sometimes help maintain solubility.

  • Use a Surfactant or Co-solvent:

    • For in vitro assays, a small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) can help to maintain the compound in solution. The concentration of the surfactant should be optimized to avoid cellular toxicity.

    • Increasing the percentage of a co-solvent like ethanol in the final aqueous solution can also improve solubility, but this must be carefully controlled to avoid adverse effects on cells.

Quantitative Data Summary

As specific experimental data for the target compound is limited, the following table provides solubility information for structurally related compounds to guide solvent selection.

Compound NameSolventReported Solubility
4-(trifluoromethoxy)phenylacetic acidMethanolSoluble[6][7]
4-Chlorophenylacetic acidEthanol100 mg/mL
VU0238429DMSO≥20 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight: 254.59 g/mol )

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 2.55 mg of this compound using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary.

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a general guideline for a fluorometric COX-2 inhibitor screening assay.

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (e.g., a fluorogenic substrate)

    • Arachidonic Acid (substrate)

    • Heme (cofactor)

    • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

    • 96-well black opaque microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the COX Probe.

    • Add the test compound (this compound, diluted from the stock solution) at various concentrations to the wells of the microplate. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

    • Add the human recombinant COX-2 enzyme to all wells except for a no-enzyme control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding Arachidonic Acid to all wells.

    • Immediately measure the fluorescence kinetically over a period of 5-10 minutes using a plate reader with appropriate excitation and emission wavelengths for the probe.

    • Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the use of this compound.

G Troubleshooting Workflow for Solubility Issues cluster_troubleshooting Troubleshooting Steps cluster_fail start Start: Dissolve Compound dissolved Completely Dissolved? start->dissolved precipitate Precipitation in Aqueous Medium? dissolved->precipitate Yes heat_sonicate Apply Gentle Heat/ Sonication dissolved->heat_sonicate No success Success: Proceed with Experiment precipitate->success No lower_conc Lower Final Concentration precipitate->lower_conc Yes fail Re-evaluate Experiment/Compound change_solvent Try Alternative Solvent (e.g., Ethanol, Methanol) change_solvent->dissolved heat_sonicate->change_solvent optimize_dilution Optimize Dilution Method lower_conc->optimize_dilution optimize_dilution->precipitate optimize_dilution->fail G Hypothesized Mechanism of Action: COX-2 Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 catalyzes pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation compound 4-Chloro-3-(trifluoromethoxy) phenylacetic acid compound->cox2 Inhibits

References

Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Three primary synthetic routes to this compound are outlined below, each with potential side reactions and troubleshooting strategies.

Route 1: Willgerodt-Kindler Reaction followed by Hydrolysis

This pathway involves the conversion of 4'-chloro-3'-(trifluoromethyl)acetophenone to a thioamide, which is subsequently hydrolyzed to the desired phenylacetic acid.

Q1: My Willgerodt-Kindler reaction is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete conversion of the starting acetophenone is a common issue. Several factors can contribute to a slow or stalled reaction.

  • Troubleshooting Steps:

    • Inadequate Temperature: The Willgerodt-Kindler reaction often requires elevated temperatures to proceed efficiently. Ensure your reaction is heated to the appropriate temperature, typically refluxing in a high-boiling solvent like pyridine or morpholine.

    • Poor Quality Reagents: Ensure the sulfur is finely powdered and the amine (e.g., morpholine) is of high purity. Old or impure reagents can inhibit the reaction.

    • Insufficient Reaction Time: While microwave-assisted protocols can significantly reduce reaction times, conventional heating may require several hours. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Q2: I am observing significant byproduct formation in my Willgerodt-Kindler reaction. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation can significantly lower the yield and purity of the intermediate thioamide.

  • Common Side Reactions & Minimization Strategies:

    • Formation of Complex Sulfur Byproducts: Overheating or using a large excess of sulfur can lead to the formation of complex polysulfides and other hard-to-remove impurities. Use the recommended stoichiometry of sulfur.

    • Aryl Group Rearrangement: While less common, under harsh conditions, rearrangement of the aryl group can occur. Sticking to optimized reaction temperatures and times can mitigate this.[1]

    • Incomplete Hydrolysis: The second step of this route is the hydrolysis of the thioamide to the carboxylic acid. Incomplete hydrolysis will result in the thioamide or the corresponding amide as a major impurity. Ensure complete hydrolysis by using a sufficient excess of a strong acid (e.g., HCl) or base (e.g., NaOH) and adequate heating.[2]

ParameterRecommended ConditionPotential Issue if Deviated
Temperature Reflux (typically >130 °C)Low temperature leads to incomplete reaction.
Sulfur:Ketone Ratio ~2.5:1 molar ratioExcess sulfur can lead to byproducts.
Amine:Ketone Ratio ~3:1 molar ratio (amine as solvent)Insufficient amine can slow the reaction.
Hydrolysis Strong acid or base with heatingIncomplete hydrolysis leaves amide/thioamide impurities.

Experimental Protocol: Two-Step Synthesis via Willgerodt-Kindler Reaction

  • Step 1: Thioamide Formation. In a flask equipped with a reflux condenser, combine 4'-chloro-3'-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (used as both reagent and solvent). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess morpholine under reduced pressure.

  • Step 2: Hydrolysis. To the crude thioamide, add a solution of 10% aqueous sodium hydroxide. Heat the mixture to reflux for 8-12 hours until the evolution of ammonia ceases. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Diagram of the Willgerodt-Kindler Reaction Workflow

Willgerodt_Kindler_Workflow start Start step1 Willgerodt-Kindler Reaction (Acetophenone, S8, Morpholine) start->step1 step2 Hydrolysis (NaOH, H2O, heat) step1->step2 step3 Acidification (HCl) step2->step3 purification Purification (Recrystallization) step3->purification product Final Product purification->product

Caption: Workflow for the synthesis via the Willgerodt-Kindler reaction.

Route 2: Malonic Ester Synthesis

This route involves the alkylation of a malonic ester with 4-chloro-3-(trifluoromethoxy)benzyl bromide, followed by hydrolysis and decarboxylation.

Q1: My malonic ester alkylation is giving a low yield of the desired product. What could be the issue?

A1: Low yields in malonic ester synthesis often stem from issues with the alkylation step.

  • Troubleshooting Steps:

    • Incomplete Deprotonation: Ensure a sufficiently strong and fresh base (e.g., sodium ethoxide) is used to completely deprotonate the diethyl malonate. The base should be used in at least a stoichiometric amount.

    • Poor Quality Alkylating Agent: The 4-chloro-3-(trifluoromethoxy)benzyl bromide should be pure. Impurities can interfere with the reaction.

    • Reaction Temperature: The alkylation is an SN2 reaction and is sensitive to temperature. Running the reaction at too high a temperature can favor elimination side reactions, although this is less of a concern with benzylic halides.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: The most common byproduct in malonic ester synthesis is the dialkylated product.[3]

  • Side Reaction & Minimization Strategy:

    • Dialkylation: After the first alkylation, the product still has one acidic proton that can be removed by the base, leading to a second alkylation. To minimize this, use a slight excess of the malonic ester relative to the benzyl bromide. This ensures that the benzyl bromide is consumed before significant dialkylation can occur.

ParameterRecommended ConditionPotential Issue if Deviated
Malonic Ester:Benzyl Bromide Ratio 1.1:1 to 1.2:1 molar ratioA 1:1 or lower ratio increases dialkylation.
Base Sodium Ethoxide in EthanolUsing a different alkoxide can lead to transesterification.
Temperature Room temperature to gentle refluxHigher temperatures may increase side reactions.
Hydrolysis & Decarboxylation Acidic conditions with heatIncomplete decarboxylation will leave a malonic acid derivative.

Experimental Protocol: Malonic Ester Synthesis

  • Step 1: Alkylation. To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.2 eq) dropwise at room temperature. Stir for 30 minutes, then add 4-chloro-3-(trifluoromethoxy)benzyl bromide (1.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Step 2: Hydrolysis and Decarboxylation. After cooling, remove the ethanol under reduced pressure. Add a solution of aqueous hydrochloric acid and heat to reflux for 4-6 hours. The product will precipitate upon cooling. The crude product can be collected by filtration and purified by recrystallization.

Diagram of the Malonic Ester Synthesis Pathway

Malonic_Ester_Synthesis start Start step1 Alkylation (Diethyl Malonate, NaOEt, Benzyl Bromide) start->step1 step2 Hydrolysis & Decarboxylation (H3O+, heat) step1->step2 side_reaction Dialkylation (Side Product) step1->side_reaction purification Purification (Recrystallization) step2->purification product Final Product purification->product

Caption: Synthetic pathway and potential side reaction in malonic ester synthesis.

Route 3: Hydrolysis of 2-(4-chloro-3-(trifluoromethoxy)phenyl)acetonitrile

This is a direct route involving the hydrolysis of the corresponding phenylacetonitrile.

Q1: My nitrile hydrolysis is not going to completion, and I'm isolating the amide instead of the carboxylic acid. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a frequent challenge in the conversion of nitriles to carboxylic acids.[4]

  • Troubleshooting Steps:

    • Reaction Time and Temperature: The hydrolysis of the intermediate amide is often slower than the hydrolysis of the nitrile to the amide. Ensure a sufficiently long reaction time at an elevated temperature (reflux).

    • Concentration of Acid/Base: Use a sufficiently concentrated solution of a strong acid (e.g., 6M HCl or H2SO4) or a strong base (e.g., 10-20% NaOH) to effectively catalyze the hydrolysis of the amide.

    • Phase Transfer Catalyst: If the starting nitrile has low solubility in the aqueous medium, the addition of a phase transfer catalyst can sometimes improve the reaction rate.

Q2: Are there any other significant side reactions to be aware of during nitrile hydrolysis?

A2: While incomplete hydrolysis is the primary concern, other side reactions can occur under specific conditions.

  • Potential Side Reactions:

    • Decarboxylation (if other sensitive groups are present): While not an issue for this specific molecule, substrates with certain activating groups can be prone to decarboxylation under harsh acidic conditions.

    • Hydrolysis of the Trifluoromethoxy Group: The trifluoromethoxy group is generally stable to hydrolysis under many conditions. However, very strong acidic conditions and prolonged heating could potentially lead to some degradation. It is advisable to monitor for byproducts with a hydrolyzed trifluoromethoxy group if the reaction conditions are particularly harsh.

ParameterRecommended ConditionPotential Issue if Deviated
Hydrolyzing Agent 6M HCl or 20% H2SO4 / 10-20% NaOHDilute solutions may lead to incomplete hydrolysis.
Temperature RefluxLower temperatures will significantly slow down the reaction.
Reaction Time 6-24 hours (monitor by TLC/GC-MS)Insufficient time will result in the amide as the main product.

Experimental Protocol: Nitrile Hydrolysis

Combine 2-(4-chloro-3-(trifluoromethoxy)phenyl)acetonitrile (1.0 eq) with a 6M solution of hydrochloric acid. Heat the mixture to reflux for 12-24 hours, or until TLC analysis indicates the complete disappearance of the starting material and the intermediate amide. Cool the reaction mixture to room temperature, and the product will precipitate. The crude this compound can be collected by filtration and purified by recrystallization.

Diagram of the Nitrile Hydrolysis Troubleshooting Logic

Nitrile_Hydrolysis_Troubleshooting start Incomplete Nitrile Hydrolysis check_conditions Review Reaction Conditions start->check_conditions increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp Time/Temp Issue increase_conc Increase Acid/Base Concentration check_conditions->increase_conc Concentration Issue monitor Monitor by TLC/GC-MS increase_time_temp->monitor increase_conc->monitor complete Reaction Complete monitor->complete

Caption: Troubleshooting logic for incomplete nitrile hydrolysis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthetic Pathway 1: From 4-Chloro-3-(trifluoromethoxy)benzyl Chloride via Grignard Reagent Carboxylation

This pathway involves the formation of a Grignard reagent from 4-Chloro-3-(trifluoromethoxy)benzyl chloride, followed by carboxylation with carbon dioxide.

Q1: I am having difficulty initiating the Grignard reaction. What are the common causes and solutions?

A1: Failure to initiate the Grignard reaction is a frequent issue. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (THF) are common solvents and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium.

  • Impure Starting Material: The 4-Chloro-3-(trifluoromethoxy)benzyl chloride should be pure and dry. Impurities can inhibit the reaction.

Q2: My Grignard reaction is forming a significant amount of Wurtz coupling byproduct. How can I minimize this?

A2: Wurtz coupling, leading to the formation of 1,2-bis(4-chloro-3-(trifluoromethoxy)phenyl)ethane, is a common side reaction.[1] To minimize it:

  • Slow Addition: Add the benzyl chloride solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This keeps the concentration of the benzyl chloride low in the reaction mixture.

  • Solvent Choice: Ethereal solvents like diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) can sometimes give better yields and less Wurtz coupling compared to THF for benzyl Grignard reagents.[1]

  • Continuous Process: For larger scale reactions, a continuous process where the benzyl chloride is added to a well-stirred suspension of magnesium can improve the selectivity for the Grignard reagent over the Wurtz product.[1]

Q3: The carboxylation step is giving a low yield of the desired carboxylic acid. What can I do to improve it?

A3: Low yields in the carboxylation step can result from several factors:

  • Insufficient Carbon Dioxide: Ensure a large excess of CO2 is used. Bubbling CO2 gas through the solution can be inefficient. A better method is to pour the Grignard solution onto freshly crushed dry ice (solid CO2). This provides a high concentration of CO2 and helps to control the exothermic reaction.

  • Reaction with Unreacted Starting Material: If the Grignard formation was incomplete, the unreacted benzyl chloride can react with the carboxylated product. Ensure the Grignard formation has gone to completion before carboxylation.

  • Hydrolysis: Premature hydrolysis of the Grignard reagent will reduce the yield. All operations should be conducted under strictly anhydrous conditions until the final acidic workup.

Synthetic Pathway 2: From 4-Chloro-3-(trifluoromethoxy)benzyl Cyanide via Hydrolysis

This pathway involves the conversion of 4-Chloro-3-(trifluoromethoxy)benzyl chloride to the corresponding cyanide, followed by hydrolysis to the carboxylic acid.

Q1: The cyanation reaction of 4-Chloro-3-(trifluoromethoxy)benzyl chloride is slow or incomplete. How can I optimize this step?

A1: For an efficient cyanation reaction:

  • Solvent: A polar aprotic solvent like DMSO or DMF can accelerate the reaction. Alternatively, using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt in a two-phase system (e.g., dichloromethane/water) can be very effective.[2]

  • Cyanide Source: Use a soluble cyanide salt like sodium cyanide or potassium cyanide. Ensure it is finely powdered to maximize the surface area.

  • Temperature: Gently heating the reaction mixture (e.g., 50-70 °C) will increase the reaction rate. Monitor the reaction by TLC or GC to avoid overheating and potential side reactions.

Q2: The hydrolysis of the benzyl cyanide is producing the amide as a major byproduct. How can I favor the formation of the carboxylic acid?

A2: Incomplete hydrolysis will result in the formation of 4-Chloro-3-(trifluoromethoxy)phenylacetamide. To drive the reaction to the carboxylic acid:

  • Harsh Reaction Conditions: Complete hydrolysis of nitriles to carboxylic acids often requires vigorous conditions. This can be achieved by prolonged heating under strongly acidic (e.g., concentrated H2SO4 or HCl) or basic (e.g., concentrated NaOH or KOH) conditions.[3][4]

  • Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing for several hours is common.[3] Monitor the reaction progress to determine the optimal time.

  • Choice of Acid/Base: For acid hydrolysis, a mixture of sulfuric acid, water, and acetic acid can be effective.[3] For basic hydrolysis, a high concentration of NaOH or KOH in water or a water/alcohol mixture is typically used.

Synthetic Pathway 3: From 4-Chloro-3-(trifluoromethoxy)acetophenone via the Willgerodt-Kindler Reaction

This pathway involves the reaction of the corresponding acetophenone with sulfur and an amine (e.g., morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.

Q1: The Willgerodt-Kindler reaction is giving a low yield of the thioamide. What are the critical parameters to control?

A1: The Willgerodt-Kindler reaction is sensitive to several parameters:[5]

  • Temperature: This reaction typically requires high temperatures (often refluxing in a high-boiling solvent like quinoline or using microwave irradiation).[5][6] The optimal temperature will depend on the specific substrate.

  • Stoichiometry of Reagents: The molar ratios of the acetophenone, amine, and sulfur are crucial. An excess of the amine and sulfur is generally used.

  • Reaction Time: The reaction time can vary significantly depending on the substrate and conditions. Monitoring the reaction by TLC is essential to determine the point of maximum conversion.

Q2: I am having difficulty with the hydrolysis of the thiomorpholide to the final carboxylic acid. What are the recommended conditions?

A2: The hydrolysis of the thiomorpholide is typically carried out under strong acidic or basic conditions.

  • Basic Hydrolysis: Refluxing the thiomorpholide with a concentrated aqueous solution of a strong base like NaOH or KOH is a common method.[6]

  • Acidic Hydrolysis: Alternatively, strong acid hydrolysis using concentrated HCl or H2SO4 can be employed.

  • Workup: After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid, which can then be isolated by filtration or extraction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for analogous reactions, which can serve as a starting point for the optimization of the synthesis of this compound.

Synthetic PathwayKey IntermediateTypical Reagents & ConditionsAnalogous YieldReference
Grignard Carboxylation4-Chloro-3-(trifluoromethoxy)benzylmagnesium chloride1. Mg, THF or Et2O, reflux2. CO2 (dry ice), then H3O+60-90%[1]
Nitrile Hydrolysis2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrileH2SO4/H2O, reflux77-84%[3][4]
Willgerodt-Kindler4-Chloro-3-(trifluoromethoxy)acetophenoneMorpholine, Sulfur, high temp. or microwave, then hydrolysis86-95% (thioamide)[5]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent Carboxylation

Step 1: Preparation of 4-Chloro-3-(trifluoromethoxy)benzylmagnesium chloride

  • Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine to the flask.

  • Add anhydrous diethyl ether or THF to the flask to cover the magnesium.

  • Dissolve 4-Chloro-3-(trifluoromethoxy)benzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the benzyl chloride solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step 2: Carboxylation and Workup

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate beaker, crush a large excess of dry ice.

  • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with dilute hydrochloric acid to a pH of ~2.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Nitrile Hydrolysis

Step 1: Synthesis of 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile

  • To a solution of 4-Chloro-3-(trifluoromethoxy)benzyl chloride (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMSO), add sodium cyanide (1.1 equivalents).

  • If using a less polar solvent, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the reaction mixture to 50-70 °C and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude nitrile.

Step 2: Hydrolysis to this compound

  • In a round-bottom flask equipped with a reflux condenser, mix the crude 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid (e.g., 3 volumes) and water (e.g., 2 volumes).[3]

  • Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate).

Visualizations

experimental_workflow_grignard start 4-Chloro-3-(trifluoromethoxy)benzyl chloride grignard Grignard Reagent Formation (Mg, Et2O or THF) start->grignard intermediate 4-Chloro-3-(trifluoromethoxy)benzylmagnesium chloride grignard->intermediate carboxylation Carboxylation (1. CO2 (dry ice) 2. H3O+ workup) intermediate->carboxylation product This compound carboxylation->product experimental_workflow_nitrile start 4-Chloro-3-(trifluoromethoxy)benzyl chloride cyanation Cyanation (NaCN, Solvent) start->cyanation intermediate 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetonitrile cyanation->intermediate hydrolysis Hydrolysis (H2SO4/H2O, reflux) intermediate->hydrolysis product This compound hydrolysis->product

References

Technical Support Center: Purification of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For polar fluorinated molecules like this, a good starting point is to screen a range of solvents with varying polarities. A common strategy for similar substituted phenylacetic acids is to use a binary solvent system, such as cyclohexane/ethyl acetate.[1]

Q3: My purified this compound appears discolored (yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration in the final product is often due to the presence of residual starting materials, byproducts from the synthesis, or degradation products. Overheating during solvent removal can also lead to discoloration.

  • Troubleshooting Steps:

    • Consider treating a solution of the crude product with activated carbon (charcoal) to adsorb colored impurities before the final purification step.

    • Ensure that the temperature during solvent evaporation is kept moderate, for example, by using a rotary evaporator.

    • Re-evaluate the workup procedure to ensure complete removal of any acidic or basic residues that might cause degradation.

Q4: I am losing a significant amount of product during purification. What are the common causes and how can I minimize the loss?

A4: Product loss can occur at various stages of purification.

  • During Recrystallization:

    • Using too much solvent will result in a lower yield as more of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

    • Washing the collected crystals with a large volume of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.[3]

  • During Extraction:

    • Incorrect pH adjustment during acid-base extraction can lead to the compound remaining in the wrong phase. Ensure the pH of the aqueous phase is sufficiently acidic (pH < 2) to protonate the carboxylic acid for extraction into an organic solvent, and sufficiently basic (pH > 9) to deprotonate it for extraction into the aqueous phase.

    • Incomplete extraction can be addressed by performing multiple extractions with smaller volumes of solvent.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution(s)
Oiling out instead of crystallization The compound is coming out of solution above its melting point, or there is a high level of impurities.Re-heat the solution and add more solvent to lower the saturation point. Allow the solution to cool more slowly. If the problem persists, consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.
No crystal formation upon cooling The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound if available. If crystals still do not form, evaporate some of the solvent to increase the concentration and cool again. Consider using a different solvent or a co-solvent system.[2]
Low recovery of purified product Too much solvent was used for dissolution. The product has significant solubility in the cold solvent. Crystals were washed with too much cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the crystals with a very small amount of ice-cold solvent.[3]
Crystals are colored or appear impure Incomplete removal of colored impurities. Co-precipitation of impurities.Treat the initial solution with activated carbon before crystallization. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution(s)
Poor separation of the desired compound from impurities Incorrect mobile phase polarity. Column overloading.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A common mobile phase for similar compounds is a gradient of dichloromethane and methanol.[1] Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the compound band The compound is too polar for the mobile phase. Interaction with acidic sites on the silica gel.Add a small amount of a polar solvent (e.g., methanol) or a few drops of acetic or formic acid to the eluent to improve the peak shape.
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a dichloromethane/methanol system, increase the percentage of methanol.
Cracking of the silica gel bed Improper packing of the column. Running the column dry.Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Recrystallization Protocol (General Guideline)

This protocol is a general guideline based on methods used for similar substituted phenylacetic acids. The optimal solvent system for this compound may need to be determined experimentally.

  • Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, cyclohexane, and mixtures thereof) at room and elevated temperatures. A promising system is a mixture of cyclohexane and ethyl acetate.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a binary system) while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Flash Column Chromatography Protocol (General Guideline)

This protocol is based on methods for similar fluorinated and chlorinated phenylacetic acids.[1]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of dichloromethane and methanol. A gradient elution, starting with a lower polarity (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol (e.g., up to 5-10% methanol), is often effective. Adding a small amount of formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape for carboxylic acids.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and apply it carefully to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity solvent and gradually increasing the polarity if using a gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purification Strategy Workflow

PurificationWorkflow Purification Strategy for this compound start Crude Product assess_impurities Assess Impurity Profile (e.g., TLC, NMR) start->assess_impurities is_colored Is the product colored? assess_impurities->is_colored charcoal Treat with Activated Carbon is_colored->charcoal Yes major_impurities Are there significant non-polar or very polar impurities? is_colored->major_impurities No charcoal->major_impurities extraction Acid-Base Extraction major_impurities->extraction Yes recrystallization Recrystallization major_impurities->recrystallization No extraction->recrystallization column_chrom Column Chromatography check_purity Check Purity (e.g., mp, NMR, HPLC) column_chrom->check_purity recrystallization->check_purity final_product Pure Product is_pure Is Purity Sufficient? check_purity->is_pure is_pure->column_chrom No is_pure->final_product Yes

Caption: A decision-making workflow for selecting the appropriate purification technique for this compound.

References

troubleshooting inconsistent results in assays with 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-3-(trifluoromethoxy)phenylacetic acid Assays

Welcome to the technical support center for assays involving this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter.

Question: Why am I seeing high variability between my replicate wells (high Coefficient of Variation - %CV)?

Answer: High variability between replicate wells is a common issue that can obscure the true effect of the compound.[1][2] Several factors can contribute to this problem.

  • Possible Causes & Recommended Solutions:

    • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.[1][2] Ensure the cell suspension is thoroughly and gently mixed before and during plating.[1] After seeding, allowing the plate to sit at room temperature on a level surface for 15-20 minutes before incubation can promote even cell distribution.[1]

    • Pipetting Errors: Inaccurate or inconsistent liquid handling can significantly impact results.[1][3] Calibrate your pipettes regularly.[1] Pre-wet the pipette tips before aspirating and dispense liquids slowly and consistently against the side of the well to avoid bubbles.[3][4]

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media and compound concentration.[1] To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) and avoid using them for experimental data.[1][2] Using plate sealers during long incubation periods is also recommended.[1]

    • Cell Clumping: Aggregates of cells will lead to inconsistent cell numbers per well. Ensure you have a single-cell suspension after trypsinization by gentle pipetting. If clumping persists, a cell strainer can be used.[1]

Question: My assay signal is weak or absent. What could be the cause?

Answer: A weak or non-existent signal can stem from issues with the reagents, the compound itself, or the assay conditions.

  • Possible Causes & Recommended Solutions:

    • Compound Insolubility: this compound, like many organic compounds, may have limited aqueous solubility. If the compound precipitates out of the solution, its effective concentration will be lower and inconsistent.

      • Visually inspect wells for any precipitate after compound addition.

      • Prepare the stock solution in a suitable organic solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including vehicle controls.[3]

    • Reagent Degradation: Improper storage or handling can lead to degraded assay reagents. Check the expiration dates and ensure all components have been stored at the correct temperatures.[3][4] Prepare fresh working solutions for each experiment.[3]

    • Incorrect Assay Conditions: Experimental conditions such as temperature, pH, and incubation time can drastically affect assay performance.[5][6] Use an incubator to maintain a constant temperature and ensure incubation times are consistent for all plates.[3] Ensure buffers are at the correct pH.

    • Insufficient Compound Concentration: The concentrations tested may be too low to elicit a biological response. Perform a dose-response experiment with a wider range of concentrations.[3]

Question: I'm observing inconsistent results between different experiments (low inter-assay precision). How can I improve this?

Answer: Poor reproducibility between experiments often points to variations in protocols or reagents.[7]

  • Possible Causes & Recommended Solutions:

    • Inconsistent Reagent Preparation: Prepare fresh reagents for each assay run to avoid degradation or contamination.[3] If using kits, use the same lot number for all experiments you intend to compare directly.

    • Variation in Incubation Conditions: Minor differences in incubation time or temperature can lead to large variations between experiments.[3] Standardize these parameters strictly.[8]

    • Biological Variability: The health and passage number of cells can significantly influence their response.[1] Use cells within a consistent, low passage number range and ensure they are healthy and in the logarithmic growth phase before seeding.[1]

    • Analyst Variation: Differences in technique between researchers can introduce variability.[7] Standardizing the protocol and ensuring all users adhere to it is crucial for consistency.[8]

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

  • Molecular Formula: C₉H₆ClF₃O₃[9][10]

  • Molecular Weight: 254.59 g/mol [9]

  • CAS Number: 886501-02-6[9][10]

Q2: How should I prepare a stock solution of this compound? It is standard practice to dissolve compounds of this type in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[3] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is a suitable vehicle control for my experiments? The vehicle control should be the solvent used to dissolve the compound, diluted in the cell culture medium to the same final concentration used in the experimental wells. For example, if your compound is dissolved in DMSO and the final concentration in the wells is 0.1% DMSO, your vehicle control wells should contain 0.1% DMSO in the medium.[3]

Q4: My compound seems to be interfering with the assay readout. What can I do? Some compounds can intrinsically absorb light or fluoresce at the same wavelengths used for assay detection, or they may directly inhibit a reporter enzyme. To check for interference, run a control plate that includes the compound in cell-free media with the assay reagents. If you observe a signal, it indicates interference, and you may need to consider an alternative assay with a different detection method.

Quantitative Data Summary

While specific experimental values are highly dependent on the assay and cell type, the following table provides general guidelines.

ParameterRecommended GuidelineCommon Sources of Error
Compound Stock Solution 10-50 mM in 100% DMSORepeated freeze-thaw cycles; improper storage temperature.
Final DMSO Concentration < 0.5% (v/v)Inconsistent final concentration across wells; high concentration causing solvent toxicity.
Cell Seeding Density Varies by cell type (must be optimized)Too high or too low density; uneven cell distribution.[1][8]
Intra-Assay %CV Aim for < 15%Pipetting errors; inconsistent cell seeding; edge effects.[1]
Inter-Assay %CV Aim for < 20%Reagent variability (lot-to-lot); inconsistent incubation times; cell passage number.[1]

Experimental Protocols

General Protocol: Cell Viability Assay (e.g., MTT/XTT-based)

This protocol outlines a general workflow for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., via trypan blue exclusion).[11]

    • Dilute the cell suspension to the optimized seeding density in the culture medium.

    • Seed the cells into a 96-well plate (e.g., 100 µL/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.[3]

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.[3] Remember to prepare a vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different compound concentrations or vehicle control (e.g., 100 µL/well).[3]

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[3]

  • Viability Assay:

    • After incubation, add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.

    • Incubate for the time specified in the reagent protocol (typically 1-4 hours).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.[3]

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine parameters like IC₅₀.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A 1. Seed Cells in Plate B 2. Prepare Compound Dilutions C 3. Treat Cells B->C D 4. Incubate (24-72h) C->D E 5. Add Assay Reagent D->E F 6. Read Plate E->F G 7. Calculate Viability F->G H 8. Generate Dose-Response Curve G->H

Caption: A standard workflow for a cell-based assay.

Diagram 2: Troubleshooting High Variability

G Start Inconsistent Results (High %CV) CheckPipetting Review Pipetting Technique & Pipette Calibration Start->CheckPipetting CheckSeeding Evaluate Cell Seeding (Homogenous Suspension?) Start->CheckSeeding CheckPlate Assess Plate for Edge Effects Start->CheckPlate Sol_Pipetting Solution: Pre-wet tips, pipette slowly, calibrate. CheckPipetting->Sol_Pipetting Sol_Seeding Solution: Mix cells well before/during plating. CheckSeeding->Sol_Seeding Sol_Plate Solution: Use plate sealer, fill outer wells with media. CheckPlate->Sol_Plate End Consistent Results Sol_Pipetting->End Sol_Seeding->End Sol_Plate->End

Caption: A decision tree for troubleshooting high assay variability.

References

stability testing of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid?

A1: Based on safety data sheets for similar phenylacetic acid derivatives, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed and protect it from light and heat. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathways for this compound are not documented, potential degradation pathways for structurally related compounds include:

  • Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, decarboxylation or other reactions could occur.

  • Oxidation: The phenylacetic acid moiety could be susceptible to oxidation, potentially leading to the formation of hydroxylated or cleaved byproducts.

  • Photodegradation: Aryl chlorides can be susceptible to photolytic cleavage, which could lead to dechlorination or the formation of phenolic compounds.[2][3][4]

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential degradation products.[5]

Q4: What are the typical conditions for a forced degradation study?

A4: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a compound.[2][6][7] Typical conditions involve exposing the compound to:

  • Acidic conditions: 0.1 M to 1 M HCl at room temperature and elevated temperatures.[2][3]

  • Basic conditions: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.[2][3]

  • Oxidative conditions: 3% to 30% hydrogen peroxide at room temperature.[2]

  • Thermal stress: Exposing the solid compound to dry heat (e.g., 60-80°C).[2][5]

  • Photostability: Exposing the compound in solution and as a solid to UV and visible light.[2][5]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Rapid degradation observed in solution The solvent may be reactive or contain impurities. The pH of the solution may not be optimal for stability.Ensure the use of high-purity solvents. Buffer the solution to an appropriate pH if the compound is pH-sensitive.
Multiple unknown peaks in HPLC chromatogram These may be degradation products, impurities from the starting material, or artifacts from the analytical method.Perform a forced degradation study to identify potential degradation products. Use a mass spectrometer (LC-MS) to identify the unknown peaks.
Inconsistent results between experiments Variations in experimental conditions such as temperature, light exposure, or solution preparation.Carefully control all experimental parameters. Prepare fresh solutions for each experiment. Use a well-defined and validated analytical method.
No degradation observed under stress conditions The compound may be highly stable under the tested conditions. The stress conditions may not be harsh enough.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.[4]

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution and solid compound to a calibrated light source (UV and visible) in a photostability chamber. A control sample should be wrapped in aluminum foil.[5]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

  • Assess the peak purity of the parent compound.

  • Identify and quantify any significant degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation

Stress ConditionDuration (hours)Temperature% DegradationNumber of Degradation Products
1 M HCl2460°C8.52
1 M NaOH2460°C15.23
30% H₂O₂24Room Temp5.11
Thermal (Solid)4880°C< 1.00
Photostability24Room Temp12.82

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid base Base Hydrolysis (1 M NaOH, 60°C) stock->base oxid Oxidation (30% H2O2, RT) stock->oxid photo Photostability (UV/Vis Light) stock->photo thermal Thermal Stress (Solid, 80°C) stock->thermal sample Sample at Time Points acid->sample base->sample oxid->sample photo->sample thermal->sample hplc HPLC Analysis sample->hplc data Data Interpretation hplc->data G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Forced) cluster_oxidation Oxidation cluster_photolysis Photolysis parent 4-Chloro-3-(trifluoromethoxy) phenylacetic acid decarbox Decarboxylation Product parent->decarbox Extreme pH/ Temp hydroxyl Hydroxylated Product parent->hydroxyl H2O2 dechloro Dechlorinated Product parent->dechloro UV/Vis Light

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges during the scale-up of this important synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up the production of this compound?

A1: For the large-scale synthesis of this compound, two primary routes are recommended based on the availability of starting materials and process safety considerations.

  • Route A: This pathway begins with the benzylic bromination of 4-chloro-3-(trifluoromethoxy)toluene, followed by conversion to the corresponding benzyl cyanide, and subsequent hydrolysis to the final phenylacetic acid.

  • Route B: This alternative route starts with the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethoxy)benzene to produce 4-chloro-3-(trifluoromethoxy)acetophenone. This intermediate then undergoes a Willgerodt-Kindler reaction to form a thiomorpholide derivative, which is then hydrolyzed to the desired product.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Several key safety precautions must be taken:

  • Benzylic Bromination: This step often uses N-bromosuccinimide (NBS) and a radical initiator, which can lead to runaway reactions if not properly controlled.[1] Ensure adequate cooling and controlled addition of reagents. The reaction also produces corrosive HBr gas, which needs to be scrubbed.

  • Cyanation: The use of sodium or potassium cyanide is highly toxic. Strict protocols for handling and quenching cyanides are mandatory. The reaction should be performed in a well-ventilated area, and a cyanide antidote kit should be readily available.

  • Willgerodt-Kindler Reaction: This reaction is typically run at high temperatures and can generate hydrogen sulfide (H₂S), a toxic and flammable gas.[2] Proper ventilation and scrubbing of off-gases are essential.

  • Hydrolysis: Both acidic and basic hydrolysis can be highly exothermic. Controlled addition of reagents and efficient heat management are crucial to prevent dangerous temperature and pressure buildups.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurities:

  • Route A: In the bromination step, over-bromination to the dibromo species can be a problem. Using a slight excess of the starting toluene and carefully controlling the stoichiometry of NBS can mitigate this. During hydrolysis of the nitrile, incomplete reaction can leave unreacted nitrile or form the intermediate amide.[3] Ensuring sufficient reaction time and temperature is key.

  • Route B: In the Friedel-Crafts acylation, regioisomers can form. Optimization of the catalyst and reaction conditions is necessary. The Willgerodt-Kindler reaction is known to produce complex reaction mixtures.[4] Careful control of temperature and reaction time is crucial.

Troubleshooting Guides

Route A: From 4-chloro-3-(trifluoromethoxy)toluene

Problem 1: Low yield in the benzylic bromination step.

  • Question: My benzylic bromination of 4-chloro-3-(trifluoromethoxy)toluene is giving a low yield. What are the possible causes and solutions?

  • Answer:

    • Cause: Inefficient radical initiation.

    • Solution: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and added at the correct temperature. The reaction is often light-sensitive; consider using a light source to promote initiation.

    • Cause: Deactivation of the benzylic position by the electron-withdrawing trifluoromethoxy and chloro groups.

    • Solution: Higher reaction temperatures and longer reaction times may be necessary.[5][6] However, this must be balanced against the risk of side reactions.

    • Cause: Impurities in the starting material or solvent.

    • Solution: Ensure the starting toluene and solvent are dry and free of radical scavengers.

Problem 2: Difficulty in the hydrolysis of 4-chloro-3-(trifluoromethoxy)benzyl cyanide.

  • Question: The hydrolysis of my benzyl cyanide intermediate is slow and incomplete. How can I improve this step?

  • Answer:

    • Cause: The electron-withdrawing groups on the aromatic ring can hinder hydrolysis.

    • Solution: More forcing conditions may be required, such as higher temperatures or the use of a co-solvent like ethylene glycol to increase the reaction temperature. Both strong acid (e.g., H₂SO₄) and strong base (e.g., NaOH or KOH) can be used for hydrolysis.[7]

    • Cause: Formation of a stable intermediate amide.

    • Solution: Ensure the reaction is heated for a sufficient duration to drive the hydrolysis of the amide to the carboxylic acid. Monitoring the reaction by TLC or HPLC is recommended to confirm completion.

    • Cause: Poor solubility of the nitrile.

    • Solution: The use of phase-transfer catalysts can be beneficial, especially in large-scale reactions.

Route B: From 1-chloro-2-(trifluoromethoxy)benzene

Problem 1: Formation of regioisomers during Friedel-Crafts acylation.

  • Question: I am getting a mixture of isomers in the Friedel-Crafts acylation step. How can I improve the regioselectivity?

  • Answer:

    • Cause: The directing effects of the chloro and trifluoromethoxy groups are competing.

    • Solution: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂) and solvent can significantly influence the isomer ratio. A systematic screening of these parameters is recommended. Running the reaction at a lower temperature can also improve selectivity.

Problem 2: The Willgerodt-Kindler reaction is messy and gives a low yield of the desired thioamide.

  • Question: My Willgerodt-Kindler reaction is producing a complex mixture and the yield of the thiomorpholide is low. What can I do?

  • Answer:

    • Cause: The reaction mechanism is complex and can lead to multiple side products.[8]

    • Solution: The stoichiometry of sulfur and morpholine, as well as the reaction temperature, are critical parameters to optimize.[4] Using a high-boiling solvent like quinoline can help maintain a consistent reaction temperature.[4]

    • Cause: Substrate decomposition at high temperatures.

    • Solution: Carefully control the heating profile and avoid excessively high temperatures. Microwave-assisted heating has been shown to improve yields and reduce reaction times for this transformation in some cases.[9]

Data Presentation

Table 1: Comparison of Proposed Synthetic Routes for this compound

ParameterRoute A (Benzylic Bromination/Cyanation/Hydrolysis)Route B (Friedel-Crafts/Willgerodt-Kindler/Hydrolysis)
Starting Material 4-chloro-3-(trifluoromethoxy)toluene1-chloro-2-(trifluoromethoxy)benzene
Number of Steps 33
Key Reagents NBS, NaCN, H₂SO₄/NaOHAcetyl chloride/AlCl₃, Sulfur, Morpholine, NaOH/H₂SO₄
Potential Yield Moderate to GoodModerate
Scalability Issues Handling of toxic cyanide, control of exothermic bromination.High reaction temperatures, H₂S evolution, complex purification.
Safety Concerns High (toxic reagents)Moderate to High (toxic gas evolution)

Experimental Protocols

Route A: Step 1 - Benzylic Bromination of 4-chloro-3-(trifluoromethoxy)toluene
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 4-chloro-3-(trifluoromethoxy)toluene (1.0 eq) and a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02-0.05 eq).

  • Reagent Addition: Heat the mixture to reflux. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the reaction solvent over 1-2 hours.

  • Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring the progress by GC or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a water wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-3-(trifluoromethoxy)benzyl bromide.

Route A: Step 2 & 3 - Cyanation and Hydrolysis
  • Cyanation: Dissolve the crude benzyl bromide in a suitable solvent like acetone or ethanol. Add this solution to a stirred slurry of sodium cyanide (1.1 eq) in the same solvent. Heat the mixture to reflux for 2-4 hours.

  • Hydrolysis (Basic): After completion of the cyanation, cool the mixture and filter off the inorganic salts. Concentrate the filtrate and add an aqueous solution of sodium hydroxide (e.g., 20% w/v). Heat the mixture to reflux for 6-8 hours until the evolution of ammonia ceases.

  • Work-up and Isolation: Cool the reaction mixture and wash with a non-polar organic solvent (e.g., toluene) to remove any non-polar impurities. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. The product will precipitate out.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[10]

Visualizations

Synthetic_Workflow_Route_A start 4-Chloro-3-(trifluoromethoxy)toluene step1 Benzylic Bromination (NBS, Initiator) start->step1 intermediate1 4-Chloro-3-(trifluoromethoxy)benzyl bromide step1->intermediate1 step2 Cyanation (NaCN) intermediate1->step2 intermediate2 4-Chloro-3-(trifluoromethoxy)benzyl cyanide step2->intermediate2 step3 Hydrolysis (NaOH or H2SO4) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for Route A.

Troubleshooting_Benzylic_Bromination start Low Yield in Benzylic Bromination? q1 Is the initiator fresh and added correctly? start->q1 a1_yes Proceed to next check. q1->a1_yes Yes a1_no Use fresh initiator and ensure proper addition temperature. q1->a1_no No q2 Are reaction time and temperature sufficient? a1_yes->q2 a2_yes Check for impurities. q2->a2_yes Yes a2_no Increase reaction time and/or temperature cautiously. q2->a2_no No q3 Are starting materials and solvent pure and dry? a2_yes->q3 a3_no Purify/dry starting materials and solvent. q3->a3_no No a3_yes Consider alternative initiator or reaction conditions. q3->a3_yes Yes

Caption: Troubleshooting logic for benzylic bromination.

References

Technical Support Center: Addressing Cytotoxicity of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with 4-Chloro-3-(trifluoromethoxy)phenylacetic acid in cell line experiments. The information is designed for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is a solid. For cell culture experiments, it is recommended to dissolve it in an organic solvent such as DMSO to create a stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q2: I am observing high cytotoxicity even at low concentrations of the compound. What could be the reason?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: The cell line you are using might be particularly sensitive to this compound.

  • Compound Stability: The compound may be unstable in the culture medium, leading to the formation of more toxic byproducts.

  • Incorrect Concentration: There might be an error in the calculation of the stock solution concentration or the final dilution.

  • Contamination: The cell culture may be contaminated, making the cells more susceptible to stress.[1] Regularly test for mycoplasma contamination.[1]

Q3: How can I determine the mechanism of cytotoxicity of this compound?

A3: To elucidate the cytotoxic mechanism, you can investigate several key cellular processes:

  • Apoptosis: Assess for markers of programmed cell death, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

  • Necrosis: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity.

  • Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) and assess for oxidative damage to lipids, proteins, and DNA.[2]

  • Mitochondrial Dysfunction: Evaluate mitochondrial health by measuring mitochondrial membrane potential, oxygen consumption, and ATP production.[3][4]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Symptom: Inconsistent IC50 values across replicate plates or within the same plate.[1]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Optimization Strategy
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently.[1]Use a cell counter for accurate cell density determination. For multi-well plates, work quickly but carefully to prevent cells from settling in the reservoir.[1]
Edge Effects Wells on the perimeter of a microplate are prone to faster evaporation.[1]Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[1]
Pipetting Errors Inaccurate or inconsistent pipetting of the compound or assay reagents.[1]Calibrate pipettes regularly.[1] Use appropriate pipette sizes for the volumes being dispensed. Ensure thorough mixing during serial dilutions.[1]
Compound Precipitation The compound may precipitate at higher concentrations in the aqueous culture medium.Visually inspect the wells for any signs of precipitation after adding the compound. If observed, consider using a lower concentration range or a different solvent system if compatible with your cells.
Issue 2: Compound Appears to Induce Apoptosis - How to Confirm?

Symptom: Cells show morphological changes consistent with apoptosis (cell shrinkage, membrane blebbing) after treatment.

Confirmation Strategy:

Assay Principle Expected Result with Apoptosis
Caspase Activity Assay Measures the activity of executioner caspases (e.g., Caspase-3/7), which are key mediators of apoptosis.[5][6]Increased fluorescence or colorimetric signal proportional to caspase activity in treated cells compared to untreated controls.[7]
Annexin V/PI Staining Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the nucleus of late apoptotic/necrotic cells with compromised membranes.Increased population of Annexin V-positive/PI-negative cells (early apoptosis) and Annexin V-positive/PI-positive cells (late apoptosis) as determined by flow cytometry or fluorescence microscopy.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of DNA breaks.Increased fluorescence signal in the nuclei of treated cells.
Issue 3: Suspected Mitochondrial Toxicity

Symptom: Decreased cell viability accompanied by a drop in cellular ATP levels.

Investigation Workflow:

Caption: Workflow for investigating suspected mitochondrial toxicity.

Issue 4: Potential for Oxidative Stress Induction

Symptom: Cell death is mitigated by co-treatment with an antioxidant (e.g., N-acetylcysteine).

Investigative Pathway:

Oxidative_Stress_Pathway Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Damage Oxidative Damage ROS->Damage Lipids Lipid Peroxidation Damage->Lipids Proteins Protein Carbonylation Damage->Proteins DNA DNA Damage (e.g., 8-OHdG) Damage->DNA Apoptosis Apoptosis Lipids->Apoptosis Proteins->Apoptosis DNA->Apoptosis

Caption: Potential signaling pathway for oxidative stress-induced apoptosis.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
  • Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate controls (vehicle, positive control for apoptosis). Incubate for the desired time period.

  • Reagent Preparation: Prepare the caspase-3/7 reagent containing a fluorogenic substrate (e.g., Ac-DEVD-AMC) in an appropriate assay buffer.[7]

  • Assay Procedure: a. Equilibrate the plate and reagents to room temperature. b. Add an equal volume of the caspase-3/7 reagent to each well. c. Mix gently on a plate shaker for 30-60 seconds. d. Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[7]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: a. Remove the culture medium and wash the cells once with warm PBS or HBSS. b. Load the cells with a ROS-sensitive fluorescent probe (e.g., CellROX™ Green Reagent or DCFDA) diluted in an appropriate buffer.[8][9] c. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Treatment: a. Remove the probe-containing buffer and wash the cells. b. Add fresh culture medium containing various concentrations of the test compound and controls.

  • Data Acquisition: Measure fluorescence intensity at appropriate time points using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[8]

Protocol 3: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
  • Cell Treatment: Treat cells grown on a suitable plate or dish with the compound for the desired duration.

  • JC-1 Staining: a. Prepare a working solution of the JC-1 probe in pre-warmed culture medium. b. Remove the compound-containing medium and add the JC-1 staining solution to the cells. c. Incubate for 15-30 minutes at 37°C in a CO2 incubator.[10]

  • Cell Washing: a. Remove the staining solution and wash the cells with an appropriate assay buffer (e.g., PBS).

  • Data Acquisition: a. Immediately analyze the cells using a fluorescence microscope or flow cytometer. b. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[10] In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and emits green fluorescence.[10] c. Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Data Presentation

Table 1: Example Cytotoxicity Data for this compound in Different Cell Lines

Cell Line Assay Type Incubation Time (h) IC50 (µM) ± SD
HepG2MTT2445.2 ± 3.1
A549MTS2462.8 ± 5.4
MCF-7CellTiter-Glo®2438.5 ± 2.9
HepG2MTT4821.7 ± 1.8
A549MTS4835.1 ± 2.5
MCF-7CellTiter-Glo®4819.9 ± 1.5

Table 2: Example Mechanistic Assay Results Following 24h Treatment

Parameter Cell Line Compound Conc. (µM) Fold Change vs. Control ± SD
Caspase-3/7 ActivityMCF-7203.8 ± 0.4
Intracellular ROSHepG2502.5 ± 0.3
Mitochondrial Membrane Potential (Red/Green Ratio)MCF-7200.4 ± 0.05
Cellular ATP LevelsHepG2500.6 ± 0.07

References

Technical Support Center: 4-Chloro-3-(trifluoromethoxy)phenylacetic acid Analytical Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: Key properties are summarized in the table below.

PropertyValueSource
CAS Number886501-02-6[1]
Molecular FormulaC₉H₆ClF₃O₃[1]
Molecular Weight254.59 g/mol [1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: How should I store the solid compound and its stock solution?

A3: The solid compound should be stored in a well-sealed container in a dry place at room temperature.[2] Stock solutions should be stored in tightly sealed vials, protected from light, and refrigerated at 2-8°C to minimize solvent evaporation and potential degradation.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen solvent.

Possible Cause Troubleshooting Step
Insufficient Solvent Polarity The compound may have limited solubility in the selected solvent. Try a more polar organic solvent like DMSO or DMF for initial solubilization, which can then be diluted with your analytical mobile phase.
Low Temperature Solubility can be temperature-dependent. Gentle warming and sonication can aid in dissolution. However, be cautious about potential degradation at elevated temperatures.
Inadequate Mixing Ensure the solution is being vortexed or sonicated for a sufficient amount of time to allow for complete dissolution.

Issue 2: I am observing peak tailing during HPLC analysis.

Possible Cause Troubleshooting Step
Secondary Interactions with Column The acidic nature of the compound can lead to interactions with the silica backbone of the column. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of the carboxylic acid group and reduce tailing.
Column Contamination The column may be contaminated. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove any contaminants.
Sample Overload Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and reinject.

Issue 3: My standard solution is showing signs of degradation (e.g., new peaks in the chromatogram).

Possible Cause Troubleshooting Step
Instability in Solution Phenylacetic acid derivatives can be susceptible to degradation over time, especially when in solution. Prepare fresh working standards daily from a refrigerated stock solution.
Exposure to Light Photodegradation can occur. Store solutions in amber vials or protect them from light.
Incompatible Solvent The solvent may be reacting with the compound. If you suspect this, try preparing a fresh standard in a different high-purity solvent.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

  • Weighing: Accurately weigh approximately 10 mg of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a 10 mL amber volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) to dissolve the compound completely. Use gentle sonication if necessary.

  • Final Volume: Once fully dissolved, bring the flask to the final volume with the solvent.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of Working Standards

  • Serial Dilution: Prepare a series of working standards by performing serial dilutions of the 1 mg/mL stock solution with the mobile phase to be used for the analysis.

  • Concentration Range: The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.

  • Fresh Preparation: It is recommended to prepare fresh working standards for each analytical run.

Visualizations

Standard_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Standard Preparation weigh Accurately weigh ~10 mg of compound dissolve Dissolve in organic solvent (e.g., Methanol) in a 10 mL flask weigh->dissolve volume Bring to final volume dissolve->volume mix Mix thoroughly volume->mix store_stock Store at 2-8°C, protected from light mix->store_stock dilute Perform serial dilutions of stock solution with mobile phase store_stock->dilute Use fresh stock analyze Use for analysis dilute->analyze

Caption: Workflow for the preparation of stock and working analytical standards.

Troubleshooting_Logic cluster_dissolution Dissolution Problems cluster_hplc HPLC Analysis Issues cluster_stability Stability Issues start Analytical Issue Encountered diss_issue Compound not dissolving start->diss_issue hplc_issue Peak Tailing start->hplc_issue stab_issue Degradation observed start->stab_issue check_solvent Try a more polar solvent (e.g., DMSO) diss_issue->check_solvent gentle_heat Apply gentle heat and sonication diss_issue->gentle_heat adjust_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) hplc_issue->adjust_ph clean_column Flush column hplc_issue->clean_column fresh_standards Prepare fresh standards daily stab_issue->fresh_standards protect_light Store in amber vials stab_issue->protect_light

Caption: A logical diagram for troubleshooting common experimental issues.

References

Validation & Comparative

Validating the Biological Target of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the validation of the biological target of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally similar molecules and established anti-inflammatory drugs to infer potential biological activities and guide future research. The primary focus is on anti-inflammatory properties, a common characteristic of phenylacetic acid derivatives.

Executive Summary

While the definitive biological target of this compound remains to be experimentally validated, its structural features—a phenylacetic acid core, a chloro substituent, and a trifluoromethoxy group—suggest potential anti-inflammatory activity. Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with many acting as inhibitors of cyclooxygenase (COX) enzymes. This guide compares the known activities of prominent NSAIDs and structurally related compounds to provide a framework for investigating this compound. The data presented here suggests that its mechanism of action could involve COX inhibition, modulation of inflammatory cytokines, or other inflammatory pathways such as the NLRP3 inflammasome.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected comparator compounds.

In Vitro COX Inhibition

A primary mechanism for many phenylacetic acid-based anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes. Below is a comparison of the half-maximal inhibitory concentrations (IC50) for well-known NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Diclofenac 0.611[1]0.63[1]~0.97
Ibuprofen Not specifiedNot specifiedNon-selective
Celecoxib >500.04>1250

Data for Ibuprofen's specific IC50 values were not consistently reported across the reviewed sources, but it is widely characterized as a non-selective COX inhibitor.

In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model is a standard in vivo assay to assess acute anti-inflammatory activity.

CompoundAnimal ModelDose% Edema InhibitionTime Point
Diclofenac Wistar Rat25 mg/kgNot specified2h, 3h, 4h
Compound 3f Wistar Rat20 mg/kgSignificant reduction (p=0.001)2h
Compound 3f Wistar Rat10, 20, 40 mg/kgSignificant reduction (p<0.001)2h, 3h, 4h (after 14 days)

*Compound 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a compound with a 4-chlorophenyl moiety and a phenylacetic acid derivative structure.[1][2]

Modulation of Inflammatory Cytokines

Beyond COX inhibition, some anti-inflammatory compounds act by modulating the production of cytokines.

CompoundCell/Animal ModelTreatmentEffect on TNF-αEffect on IL-1βEffect on TGF-β1
Compound 3f *Wistar Rat (LPS-induced)40 mg/kg (14 days)↓ (p=0.032)Not Assessed↑ (p=0.045)
LMT2368Murine Model (LPS-induced)10 mg/kgNot Assessed

*Compound 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.[1][2] †LMT2368: 1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea, a compound sharing chloro and trifluoromethylphenyl substitutions.[3][4][5]

Potential Signaling Pathways and Experimental Workflows

The diagrams below illustrate a potential signaling pathway for inflammation and a general workflow for target validation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Activation cluster_2 Enzymatic Activity cluster_3 Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 Upregulation NFkB->COX2 NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines MAPK->COX2 MAPK->Cytokines PGs Prostaglandins COX2->PGs NLRP3->Cytokines

Caption: Simplified inflammatory signaling pathway.

G A Hypothesis Generation (Structural Analogy to NSAIDs) B In Vitro Screening - COX-1/COX-2 Enzyme Assays - Cytokine Release Assays (LPS-stimulated macrophages) - PPARγ Activation Assays A->B C In Vivo Efficacy Models - Carrageenan-Induced Paw Edema - LPS-Induced Systemic Inflammation B->C D Mechanism of Action Studies - Western Blot for pathway proteins (NF-κB, MAPKs) - Target Engagement Assays (if target identified) C->D E Target Validation D->E

Caption: Experimental workflow for target validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Purified recombinant human COX-1 or COX-2.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme in a buffer solution.

    • Arachidonic acid is added to initiate the reaction.

    • The rate of oxidation of the chromogenic substrate is measured spectrophotometrically.

    • A range of compound concentrations are tested to generate a dose-response curve.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by non-linear regression analysis of the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Male Wistar rats (180-220 g).

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution into the right hind paw of the rats.

  • Treatment: The test compound or vehicle (control) is administered intraperitoneally or orally at specified doses, typically 30-60 minutes before carrageenan injection. A reference drug like Diclofenac is used as a positive control.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Cytokine Quantification by ELISA

Objective: To measure the effect of a test compound on the production of pro- and anti-inflammatory cytokines.

Methodology:

  • In Vitro Model: A murine macrophage cell line (e.g., RAW 264.7) is stimulated with lipopolysaccharide (LPS) to induce cytokine production.

  • In Vivo Model: Systemic inflammation is induced in mice or rats by intraperitoneal injection of LPS. Blood samples are collected to obtain serum.

  • Treatment: In the in vitro model, cells are pre-treated with the test compound for a specified time before LPS stimulation. In the in vivo model, the compound is administered prior to or concurrently with the LPS challenge.

  • Sample Collection: Cell culture supernatants (in vitro) or serum (in vivo) are collected after a defined incubation period.

  • ELISA Procedure:

    • The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, TGF-β1) in the samples is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • The assay typically involves capturing the cytokine with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.

    • The absorbance is read on a microplate reader, and the cytokine concentration is determined from a standard curve.

  • Data Analysis: The results are expressed as the concentration of the cytokine (e.g., pg/mL). The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-only treated group. Statistical analysis is performed to determine significance.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as an anti-inflammatory agent. The comparative data presented in this guide, drawn from established NSAIDs and structurally related compounds, point towards several plausible biological targets and mechanisms of action, including COX inhibition and modulation of inflammatory signaling pathways.

To definitively validate its biological target, a systematic experimental approach is recommended, as outlined in the provided workflow. Initial in vitro screening against COX-1 and COX-2, followed by cellular assays to assess effects on cytokine production in response to inflammatory stimuli, would provide critical insights. Subsequent in vivo studies using models of acute and chronic inflammation will be essential to confirm its efficacy and further elucidate its mechanism of action.

References

Comparative Guide to the Structure-Activity Relationship of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid and its structural analogs. Due to the limited availability of comprehensive SAR studies on this specific molecule, this guide synthesizes data from related series of phenylacetic acid and phenylacetamide derivatives to elucidate the potential impact of substituent modifications on biological activity. The information presented herein is intended to support drug discovery and development efforts by providing insights into the rational design of more potent and selective compounds.

Core Scaffold and Rationale for Modification

The core structure, phenylacetic acid, is a well-established scaffold in medicinal chemistry, found in various approved drugs. The substituents on the phenyl ring, a chloro group at the 4-position and a trifluoromethoxy group at the 3-position, are expected to significantly influence the molecule's physicochemical properties and its interaction with biological targets. The trifluoromethoxy group is a bioisostere of other functionalities and is known to enhance metabolic stability and lipophilicity, which can improve pharmacokinetic profiles. The chloro substituent also contributes to lipophilicity and can influence binding interactions.

Understanding the contribution of these and other substituents is crucial for optimizing biological activity, whether for anticancer, anti-inflammatory, or other therapeutic applications.

Comparative Biological Activity of Phenylacetic Acid and Phenylacetamide Derivatives

While a direct and comprehensive SAR study on this compound is not publicly available, data from related series of compounds offer valuable insights into the effects of various substitutions on the phenyl ring. The following table summarizes the in vitro activity of substituted phenylacetamide and aryl acetamide triazolopyridazine derivatives against cancer cell lines and Cryptosporidium parvum, respectively.

Compound IDCore ScaffoldR¹ (ortho)R² (meta)R³ (para)Biological TargetActivity (IC₅₀/EC₅₀, µM)
1 PhenylacetamideHHFPC3 (Prostate Carcinoma)>100
2a PhenylacetamideNO₂HHPC3 (Prostate Carcinoma)>100
2b PhenylacetamideHNO₂HPC3 (Prostate Carcinoma)52[1][2]
2c PhenylacetamideHHNO₂PC3 (Prostate Carcinoma)80[1][2]
2d PhenylacetamideOCH₃HHPC3 (Prostate Carcinoma)>100
2e PhenylacetamideHOCH₃HPC3 (Prostate Carcinoma)>100
2f PhenylacetamideHHOCH₃PC3 (Prostate Carcinoma)>100
Reference Imatinib---PC3 (Prostate Carcinoma)40[1][2]
3 Aryl Acetamide TriazolopyridazineHCF₃ClCryptosporidium parvumNot Reported
4 Aryl Acetamide TriazolopyridazineHOCF₃FCryptosporidium parvumNot Reported
Unsubstituted Phenyl (11) Aryl Acetamide TriazolopyridazineHHHCryptosporidium parvum22[3]
4-Fluoro (18) Aryl Acetamide TriazolopyridazineHHFCryptosporidium parvum1.2[3]
3-Methyl (22) Aryl Acetamide TriazolopyridazineHCH₃HCryptosporidium parvum12[3]
3-CF₃ (31) Aryl Acetamide TriazolopyridazineHCF₃HCryptosporidium parvum1.1[3]
3-Methyl, 4-Fluoro (61) Aryl Acetamide TriazolopyridazineHCH₃FCryptosporidium parvum0.35[3]
3-CF₃, 4-Fluoro (52) Aryl Acetamide TriazolopyridazineHCF₃FCryptosporidium parvum0.07[3]

Note: The data for phenylacetamide derivatives (1, 2a-f) are from a study on anticancer agents, while the data for aryl acetamide triazolopyridazines (3, 4, 11, 18, 22, 31, 61, 52) are from a study on anti-cryptosporidium agents. Direct comparison of potency across different scaffolds and biological targets should be made with caution.

Structure-Activity Relationship Insights

From the limited data available, several preliminary SAR observations can be made:

  • Impact of Nitro Group Position (Anticancer Activity): In the phenylacetamide series, the position of the electron-withdrawing nitro group significantly influences cytotoxicity against the PC3 prostate cancer cell line. A meta-nitro substitution (Compound 2b, IC₅₀ = 52 µM) resulted in the highest activity within this set, being more potent than the para-nitro analog (Compound 2c, IC₅₀ = 80 µM) and significantly more active than the ortho-nitro analog (Compound 2a, IC₅₀ > 100 µM).[1][2] This suggests that both the electronic effect and the steric placement of the substituent are critical for activity.

  • Effect of Methoxy Group (Anticancer Activity): In contrast to the nitro group, the introduction of an electron-donating methoxy group at any position on the phenylacetamide scaffold (Compounds 2d-f) did not lead to significant anticancer activity (IC₅₀ > 100 µM).[1][2]

  • Influence of Fluorine and Trifluoromethyl Groups (Anti-Cryptosporidium Activity): In the aryl acetamide triazolopyridazine series, the addition of fluorine and trifluoromethyl groups dramatically enhances potency against Cryptosporidium parvum.

    • A simple 4-fluoro substitution (Compound 18) increases potency by 18-fold compared to the unsubstituted analog (Compound 11).[3]

    • A 3-trifluoromethyl group (Compound 31) also significantly boosts activity.[3]

    • The combination of a 4-fluoro and a 3-trifluoromethyl group (Compound 52) results in a highly potent compound (EC₅₀ = 0.07 µM), demonstrating a synergistic effect of these substitutions.[3] This highlights the favorable contribution of electron-withdrawing groups at these positions for this particular biological target.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vitro Anticancer MTS Assay

This protocol is based on the methodology used for evaluating the cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[1][2]

1. Cell Culture:

  • PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Preparation:

  • Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions are made with the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

3. MTS Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • A control group with medium and DMSO (vehicle) is included.

  • The plates are incubated for 48 hours.

  • After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

  • The plates are incubated for another 2-4 hours at 37°C.

  • The absorbance is measured at 490 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the control group.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cryptosporidium parvum Growth Inhibition Assay

This protocol is based on the methodology used for evaluating the activity of aryl acetamide triazolopyridazines.[3]

1. Cell Culture:

  • Human ileocecal adenocarcinoma (HCT-8) cells are used as the host cells.

  • Cells are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 15 mM HEPES, 1.2 g/L sodium bicarbonate, and 50 µg/mL gentamicin.

2. Parasite Infection:

  • Cryptosporidium parvum oocysts (Iowa strain) are excysted by incubation in 10 mM HCl followed by incubation in 2.5 mM sodium taurocholate.

  • HCT-8 cell monolayers in 96-well plates are infected with the excysted sporozoites.

3. Compound Treatment:

  • Test compounds are dissolved in DMSO and serially diluted.

  • The infected cell monolayers are treated with the compounds at various concentrations.

4. Growth Inhibition Assessment:

  • After a 48-hour incubation period, parasite growth is assessed using an enzyme-linked immunosorbent assay (ELISA) that detects a C. parvum-specific antigen.

  • Alternatively, quantitative PCR (qPCR) can be used to quantify parasite DNA.

5. Data Analysis:

  • The percentage of parasite growth inhibition is calculated relative to a DMSO-treated control.

  • The EC₅₀ value, the concentration of the compound that causes 50% inhibition of parasite growth, is determined from a dose-response curve.

Logical Workflow for a Structure-Activity Relationship Study

The following diagram illustrates the typical workflow for a SAR study, from the initial lead compound to the identification of optimized candidates.

SAR_Workflow cluster_0 Lead Identification & Optimization Core Scaffold Core Scaffold Analog Design Analog Design Core Scaffold->Analog Design Identify Modification Sites Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis Design Analogs Biological Screening Biological Screening Chemical Synthesis->Biological Screening Synthesize Analogs Data Analysis (SAR) Data Analysis (SAR) Biological Screening->Data Analysis (SAR) Generate Activity Data Data Analysis (SAR)->Analog Design Refine Design Hypothesis Optimized Candidate Optimized Candidate Data Analysis (SAR)->Optimized Candidate Identify Potent Analogs

Caption: Workflow of a typical structure-activity relationship (SAR) study.

References

In Vivo Efficacy of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific in vivo efficacy studies for the compound 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. While information regarding its chemical properties and availability for research purposes exists, there is a notable absence of published preclinical or clinical data evaluating its biological effects in living organisms.

Our investigation sought to identify studies comparing the efficacy of this compound against a control group in various in vivo models. The objective was to provide a detailed comparison guide for researchers, including quantitative data, experimental protocols, and pathway visualizations. However, the lack of primary research articles detailing such experiments prevents the creation of this guide.

The search did yield information on structurally related but distinct compounds. For instance, studies were found on more complex molecules that incorporate a substituted phenylacetic acid moiety, such as 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, which has been investigated as a c-KIT kinase inhibitor. However, the efficacy and biological activity of this and other similar molecules cannot be extrapolated to this compound due to significant structural differences.

Future Research Directions

The absence of in vivo data for this compound represents a knowledge gap. For researchers interested in the potential therapeutic applications of this compound, the following experimental workflow would be a logical starting point for in vivo evaluation.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Reporting A Compound Acquisition & Purity Analysis B In Vitro Target Validation (if known) A->B Characterize C Acute Toxicity & Dose Range Finding Studies B->C Inform Dosing D Selection of Relevant Animal Model C->D Establish Tolerated Dose E Treatment Group: This compound D->E F Control Group: Vehicle D->F G Efficacy Endpoint Measurement E->G F->G H Statistical Analysis of Treatment vs. Control G->H Compare Outcomes I Pharmacokinetic & Pharmacodynamic Analysis G->I Correlate Exposure & Effect J Publication of Findings H->J I->J

Caption: Proposed workflow for initial in vivo evaluation of a novel compound.

This generalized workflow highlights the necessary steps, from initial compound characterization and safety assessment to the design and execution of controlled efficacy studies and subsequent data analysis.

At present, there is no scientific basis to generate a comparison guide on the in vivo efficacy of this compound versus a control. The scientific community awaits foundational research to be conducted and published to understand the biological activities of this specific chemical entity. Researchers are encouraged to report any findings to contribute to the collective understanding of this compound.

Comparative Cross-Reactivity Profiling of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of biological activity and cross-reactivity data for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. While this compound is commercially available as a chemical reagent, there are no published studies detailing its interactions with specific biological targets, its mechanism of action, or its broader pharmacological profile. Consequently, a data-driven cross-reactivity comparison guide as requested cannot be constructed at this time.

The absence of empirical data prevents a quantitative comparison with alternative compounds. Phenylacetic acid derivatives, as a class, are known to interact with a variety of biological targets, including but not limited to enzymes and nuclear receptors. For instance, some halogenated and trifluoromethyl-substituted phenylacetic acids have been investigated for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. Others have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation.

However, it is crucial to note that the specific substitution pattern of this compound, with a chlorine atom at the 4-position and a trifluoromethoxy group at the 3-position, will significantly influence its electronic and steric properties, and thus its binding affinity and selectivity for any potential biological targets. Without experimental validation, any prediction of its cross-reactivity profile would be purely speculative.

To provide a framework for the type of analysis that would be conducted had data been available, a hypothetical experimental workflow and data presentation are outlined below.

Hypothetical Experimental Workflow for Cross-Reactivity Profiling

A typical workflow to determine the cross-reactivity profile of a compound like this compound would involve a tiered screening approach.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Functional & Mechanistic Assays Primary_Screening Primary Screening (e.g., CEREP, Eurofins Safety Panel) @ fixed concentration (e.g., 10 µM) Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50 / EC50 determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Panel (related targets of identified hits) Dose_Response->Selectivity_Panel Functional_Assays Cell-based Functional Assays (agonist/antagonist mode of action) Dose_Response->Functional_Assays Data_Analysis Data Analysis & Profile Generation Selectivity_Panel->Data_Analysis Mechanism_of_Action Mechanism of Action Studies Functional_Assays->Mechanism_of_Action Mechanism_of_Action->Data_Analysis Compound 4-Chloro-3-(trifluoromethoxy) phenylacetic acid Compound->Primary_Screening

Figure 1. A generalized workflow for determining the cross-reactivity profile of a test compound.

Hypothetical Data Presentation

Had data been available, it would be summarized in tables for easy comparison. Below are examples of how such data would be presented.

Table 1: Hypothetical Primary Screening Results for this compound (at 10 µM)

Target ClassRepresentative Target% Inhibition
GPCRsAdrenergic Receptor α1A8%
Dopamine Receptor D215%
KinasesEGFR3%
SRC7%
Nuclear ReceptorsPPARγ65%
RARα12%
Ion ChannelshERG22%
Nav1.59%
EnzymesCOX-145%
COX-278%

Table 2: Hypothetical Dose-Response Data for Identified "Hits"

TargetAssay TypeIC50 / EC50 (µM)
PPARγRadioligand Binding5.2
COX-2Enzyme Inhibition2.8

Detailed Methodologies (Illustrative Examples)

Radioligand Binding Assay for PPARγ: HEK293 cells transiently expressing human PPARγ would be used to prepare cell membrane homogenates. Assays would be conducted in a 96-well format in a buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2, and 0.1% BSA. Membranes would be incubated with a specific radioligand (e.g., [3H]-Rosiglitazone) and varying concentrations of the test compound for 90 minutes at room temperature. Non-specific binding would be determined in the presence of a saturating concentration of a known PPARγ agonist. The reaction would be terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters would be quantified by liquid scintillation counting.

Enzyme Inhibition Assay for COX-2: The potency of the test compound to inhibit recombinant human COX-2 would be determined using a colorimetric or fluorescent assay kit. The assay would measure the peroxidase activity of COX-2, which is a coupled reaction to the cyclooxygenase activity. The test compound at various concentrations would be pre-incubated with the enzyme before the addition of arachidonic acid as the substrate. The reaction progress would be monitored by measuring the absorbance or fluorescence at a specific wavelength, and the IC50 values would be calculated from the dose-response curves.

Conclusion

While a detailed cross-reactivity profile for this compound cannot be provided due to the lack of available data, this guide outlines the standard methodologies and data presentation formats that are essential for such an analysis. Researchers and drug development professionals are encouraged to perform the necessary experimental work to characterize the biological activity of this compound to understand its potential therapeutic applications and off-target liabilities. For now, any use of this compound in biological systems should be approached with the understanding that its pharmacological profile is currently undefined.

A Comparative Guide to the Synthesis of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of phenylacetic acid derivatives is a cornerstone of modern medicinal chemistry and materials science. These motifs are integral to a wide array of pharmaceuticals, agrochemicals, and other functional molecules. This guide provides an objective comparison of key synthetic methodologies, supported by experimental data, to aid in the selection of the most appropriate route for a given target.

Comparative Analysis of Synthetic Methods

The choice of synthetic strategy for a phenylacetic acid derivative is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the reaction. Below is a summary of common methods with their typical yields and substrates.

Synthetic MethodStarting MaterialProduct ExampleYield (%)Reference(s)
Hydrolysis of Benzyl Cyanides Benzyl CyanidePhenylacetic Acid77-80%[1]
Substituted Benzyl CyanideSubstituted Phenylacetic Acid~91%[2]
Willgerodt-Kindler Reaction AcetophenonePhenylacetic Acid80%[3]
StyrenePhenylacetic Acid84%[4]
p-Methoxyacetophenonep-Methoxyphenylacetic AcidHigh[4]
3,4,5-Trimethylacetophenone3,4,5-Trimethylphenylacetic Acid88%[4]
Palladium-Catalyzed Carbonylation 2,4-Dichlorobenzyl Chloride2,4-Dichlorophenylacetic Acid95%[5]
Grignard Reaction Benzyl ChloridePhenylacetic Acid75%[6]
Arndt-Eistert Synthesis Benzoic AcidPhenylacetic Acid50-80% (typical)[7][8]
α-Arylation of Esters Phenylacetic Acid & 1-Bromo-4-tert-butylbenzene2-(4-(tert-butyl)phenyl)-2-phenylacetic acid93%[9]
4-Methoxyphenylacetic Acid & 1-Bromo-4-tert-butylbenzene2-(4-(tert-butyl)phenyl)-2-(4-methoxyphenyl)acetic acid86%[9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Hydrolysis of Benzyl Cyanide (Acid Catalysis)

This classical method offers a straightforward route from readily available benzyl cyanides.

Procedure: In a 5-liter round-bottom flask equipped with a mechanical stirrer and reflux condenser, 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide are combined.[1] The mixture is heated to reflux and stirred for three hours.[1] After cooling slightly, the reaction mixture is poured into 2 liters of cold water with stirring to prevent the formation of a solid mass. The crude phenylacetic acid is collected by filtration. The crude product is then melted under water and washed several times by decantation with hot water. The final product is purified by distillation under reduced pressure, yielding 630 g (77.5%) of phenylacetic acid.[1]

Willgerodt-Kindler Reaction

A powerful transformation for converting aryl ketones or styrenes to the corresponding phenylacetic acids. The use of a phase-transfer catalyst can significantly reduce reaction times.[3]

Procedure for Phenylacetic Acid from Acetophenone: A mixture of acetophenone (1.20 g, 10 mmol), sulfur (0.64 g, 20 mmol), morpholine (3 mL, 30 mmol), and p-toluenesulfonic acid (0.06 g, 0.35 mmol) is refluxed with constant stirring in an oil bath at 120–130 °C for 8 hours.[3] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and a 20% NaOH solution along with triethylbenzylammonium chloride (TEBA) (114 mg, 0.05 mmol) is added. The mixture is then heated at 100 °C for an additional 8 hours to facilitate hydrolysis.[3] After cooling, the reaction mixture is worked up by acidification with HCl to precipitate the product, which is then purified. This method yields phenylacetic acid in 80% yield.[3]

Palladium-Catalyzed Carbonylation of Benzyl Halides

This modern approach provides high yields and demonstrates good functional group tolerance.

Procedure for 2,4-Dichlorophenylacetic Acid: In a suitable reaction vessel, 2,4-dichlorobenzyl chloride (0.01 mol), bistriphenylphosphine palladium dichloride (0.13 mmol), tetraethylammonium chloride (0.18 mmol), and xylene (10 mL) are combined.[5] An aqueous solution of sodium hydroxide (4 M, 8 mL) is added, and the system is held at 80 °C under a carbon monoxide atmosphere.[5] The reaction proceeds to give 2,4-dichlorophenylacetic acid in up to 95% yield.[5]

Grignard Reaction with Benzyl Halides

A fundamental carbon-carbon bond-forming reaction for the synthesis of carboxylic acids.

Procedure: To 24 g of magnesium turnings in 100 mL of diethyl ether, a small crystal of iodine is added. A solution of 125 g of benzyl chloride in 250 mL of diethyl ether is added portion-wise to maintain a gentle reflux.[6] After the addition is complete, the mixture is heated until most of the magnesium is consumed. The resulting Grignard reagent is then poured over 1 kg of crushed, anhydrous carbon dioxide (dry ice) and stirred for 2 hours.[6] The reaction is quenched with 200 mL of 32% hydrochloric acid. The organic layer is separated, washed with water, and dried. The ether is removed by distillation, and the crude phenylacetic acid is recrystallized from water to yield approximately 100 g (75%) of the product.[6]

Arndt-Eistert Synthesis

A classic homologation reaction that extends a carboxylic acid by one methylene group.[10]

Procedure for Phenylacetic Acid from Benzoic Acid: Benzoic acid is first converted to its acid chloride using a standard reagent like thionyl chloride.[8] The resulting benzoyl chloride is then reacted with diazomethane to form the α-diazoketone intermediate.[10][11] This intermediate undergoes a Wolff rearrangement, typically catalyzed by silver(I) oxide, in the presence of water to yield phenylacetic acid.[10][11] Yields for this multi-step process are generally in the range of 50-80%.[7]

Palladium-Catalyzed α-Arylation of Esters

A contemporary method for the synthesis of α,α-diaryl acetic acid derivatives.

Procedure for 2-(4-(tert-butyl)phenyl)-2-phenylacetic acid: In a reaction vessel, phenylacetic acid (1.2 equiv), 1-bromo-4-tert-butylbenzene (1.0 equiv), KN(SiMe₃)₂ (2.5 equiv), Pd(OAc)₂ (5 mol %), and NiXantphos (7.5 mol %) are combined in DME.[9] The reaction mixture is heated at 80 °C. The product, 2-(4-(tert-butyl)phenyl)-2-phenylacetic acid, is isolated in 93% yield after chromatographic purification.[9]

Strategic Selection of a Synthetic Method

The choice of a synthetic route is a critical decision in any research or development program. The following diagram illustrates a logical workflow for selecting an appropriate method based on common starting materials.

G cluster_start Available Starting Material cluster_product Product start_material Aryl Ketone / Styrene Benzyl Cyanide Benzyl Halide Benzoic Acid Phenylacetic Acid Ester willgerodt Willgerodt-Kindler Reaction start_material->willgerodt Aryl Ketone or Styrene hydrolysis Hydrolysis start_material->hydrolysis Benzyl Cyanide carbonylation Pd-Catalyzed Carbonylation start_material->carbonylation Benzyl Halide grignard Grignard Reaction start_material->grignard Benzyl Halide arndt_eistert Arndt-Eistert Synthesis start_material->arndt_eistert Benzoic Acid (Homologation) alpha_arylation α-Arylation start_material->alpha_arylation Phenylacetic Acid Ester + Aryl Halide product Phenylacetic Acid Derivative willgerodt->product hydrolysis->product carbonylation->product grignard->product arndt_eistert->product alpha_arylation->product

References

pharmacokinetic profile of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Pharmacokinetic Profile: Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of two phenylacetic acid derivatives: S-4 (a non-steroidal selective androgen receptor modulator) and Diclofenac (a non-steroidal anti-inflammatory drug). Due to the lack of publicly available pharmacokinetic data for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, the structurally related compound S-4, which also contains a trifluoromethyl group, has been selected as a representative molecule for this comparison. This guide is intended to offer insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, supported by experimental data and detailed methodologies.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for S-4 in rats and Diclofenac in both rats and humans. This allows for a cross-species comparison and a benchmark against a well-established drug.

Pharmacokinetic ParameterS-4 (in rats)Diclofenac (in rats)Diclofenac (in humans)
Bioavailability (F%) ~100% (at 1 and 10 mg/kg, p.o.)[1]-~50% (oral)[2]
Time to Maximum Concentration (Tmax) 48 - 336 min (p.o.)[1]12.1 ± 3.6 min (p.o.)[3]1.0 - 4.5 h (oral enteric-coated tablets)[2][4]
Maximum Concentration (Cmax) 1.4 - 20 µg/mL (1 - 30 mg/kg, p.o.)[1]10.1 ± 1.1 µg/mL (18 mg/kg, p.o.)[3]1.4 - 3.0 µg/mL (oral)[2][4]
Elimination Half-life (T½) 2.6 - 5.3 h[1]-1.1 - 1.8 h[2][4]
Volume of Distribution (Vd) ~0.45 L/kg (i.v.)[1]--
Clearance (CL) 1.0 - 2.1 mL/min/kg (i.v.)[1]--
Plasma Protein Binding ->99.5% (primarily to albumin)[4]>99.5% (primarily to albumin)[4]

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols are standard in preclinical drug development.

In Vitro Metabolic Stability Assay

This assay is crucial for predicting the metabolic fate of a compound.

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

  • Method:

    • Preparation: The test compound is prepared in a biological matrix, typically liver microsomes or hepatocytes, which contain metabolic enzymes.[5]

    • Incubation: The compound is mixed with necessary cofactors (e.g., NADPH for cytochrome P450 activity) and incubated at a physiological temperature of 37°C.[5]

    • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to track the degradation of the parent compound.[6]

    • Reaction Termination: The metabolic reaction in each aliquot is stopped, often by adding an organic solvent or through rapid cooling.[5]

    • Analysis: The concentration of the parent compound and any metabolites is quantified using analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[5][7]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the metabolic half-life (t½) and intrinsic clearance (CLint), which are key indicators of metabolic stability.[5]

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to proteins in the blood.

  • Objective: To measure the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.

  • Method (Rapid Equilibrium Dialysis - RED):

    • Preparation: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.[8][9]

    • Equilibration: The system is incubated at 37°C, allowing the unbound fraction of the compound to diffuse across the membrane until equilibrium is reached.[7][10]

    • Sampling: After incubation (typically 4 hours), samples are taken from both the plasma and buffer chambers.[8][10]

    • Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS to determine the fraction of unbound drug (fu).[7][10]

In Vivo Rodent Pharmacokinetic Study

This study evaluates the ADME properties of a compound in a living organism.

  • Objective: To determine the pharmacokinetic profile of a compound after administration to a rodent model (e.g., mouse or rat).

  • Method:

    • Dosing: The compound is administered to the animals via a specific route, commonly intravenous (IV) and oral (PO), to assess both systemic exposure and oral bioavailability.[11]

    • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).[11][12] Serial sampling from the same animal is often preferred to reduce biological variability.[13]

    • Plasma Preparation: Blood samples are processed to separate the plasma.

    • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[11][14]

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution.[14]

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a new chemical entity.

Pharmacokinetic_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis & Modeling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Metabolic_Stability->PK_Parameters Provides CLint Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->PK_Parameters Provides fu Dosing Compound Administration (IV, PO) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis Bioanalysis->PK_Parameters Modeling Pharmacokinetic Modeling PK_Parameters->Modeling

Caption: A typical workflow for pharmacokinetic profiling.

References

A Toxicological Comparison of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid and its structural or functional analogues. Due to the limited publicly available toxicological data for this compound, this comparison focuses on related compounds to infer potential toxicological properties. The selection of analogues is based on shared structural motifs, such as the phenylacetic acid core, and includes a well-characterized non-steroidal anti-inflammatory drug (NSAID), Diclofenac, for functional context.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for the selected compounds. It is important to note the absence of specific data for this compound, highlighting the need for empirical testing for a definitive toxicological profile.

CompoundChemical StructureAcute Oral Toxicity (LD50, rat)In Vitro Cytotoxicity (IC50)
This compound this compound structureData not availableData not available
4-Chlorophenylacetic acid 4-Chlorophenylacetic acid structure850 mg/kgData not available
Phenoxyacetic acid Phenoxyacetic acid structure1500 mg/kgDerivatives show IC50 values ranging from 1.43 µM to 7.43 µM on HepG2 and MCF-7 cell lines.[1]
Diclofenac Diclofenac structure53 mg/kg46.45 µg/mL (150 µM) on MCF-7 cells, 78.97 µg/mL (248 µM) on HT-29 cells, and 174.39 µg/mL (548 µM) on HeLa cells.

Note: The cytotoxicity data for Phenoxyacetic acid is based on its derivatives, and direct comparison should be made with caution. The IC50 values for Diclofenac are provided in both µg/mL and µM for broader comparability.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to support the interpretation of existing data and guide future experimental work.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

  • Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in culture medium.

  • Chemical Application: A defined amount of the test chemical is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the chemical for a specific duration, followed by a post-exposure incubation period.

  • Viability Assessment: Cell viability is determined by the MTT assay. The tissues are incubated with MTT, and the resulting formazan is extracted.

  • Data Analysis: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This assay assesses the potential of a substance to cause eye irritation by measuring its cytotoxicity on a reconstructed human cornea-like epithelium model.

  • Tissue Preparation: The RhCE tissues are pre-incubated in a maintenance medium.

  • Chemical Exposure: The test chemical is applied to the epithelial surface of the RhCE tissue.

  • Incubation and Rinsing: Following a defined exposure time, the tissues are thoroughly rinsed to remove the test chemical.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period.

  • Viability Measurement: Tissue viability is quantified using the MTT assay. A decrease in viability below a specified level indicates the potential for eye irritation.

Visualizations

The following diagrams illustrate a key signaling pathway potentially affected by phenylacetic acid derivatives and a general workflow for toxicological assessment.

Toxicological_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Studies (if necessary) cluster_hra Hazard and Risk Assessment QSAR QSAR Modeling (Quantitative Structure-Activity Relationship) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) QSAR->Cytotoxicity Prioritize compounds ReadAcross Read-Across Analysis ReadAcross->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Cytotoxicity->Genotoxicity Assess DNA damage potential Irritation Skin/Eye Irritation (OECD 439/492) Genotoxicity->Irritation AcuteToxicity Acute Systemic Toxicity (e.g., LD50) Irritation->AcuteToxicity Proceed if in vitro results warrant RepeatedDose Repeated Dose Toxicity AcuteToxicity->RepeatedDose HazardID Hazard Identification RepeatedDose->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskCharacterization Risk Characterization DoseResponse->RiskCharacterization

Caption: General workflow for the toxicological assessment of a novel chemical entity.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects PLA2 Phospholipase A2 (PLA2) MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 activation PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 ArachidonicAcid->PGH2 COX-2 COX1 COX-1 (Constitutive) COX1->PGH2 COX2 COX-2 (Inducible) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Platelet Aggregation, Stomach Lining Protection Prostaglandins->Homeostasis Stimuli Inflammatory Stimuli, Growth Factors Stimuli->COX2 Induces expression NSAIDs NSAIDs (e.g., Diclofenac) & Phenylacetic Acid Derivatives NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Simplified Cyclooxygenase (COX) signaling pathway, a common target for NSAIDs.

References

A Comparative Analysis of Fluorinated Phenylacetic Acid Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of fluorinated phenylacetic acid analogs, focusing on how fluorine substitution influences their physicochemical properties, biological activities, and potential as therapeutic agents. The information presented herein is supported by experimental data to aid in the rational design of novel drug candidates.

Physicochemical Properties: Impact of Fluorination

Fluorine's high electronegativity and relatively small size can significantly alter the physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The position of the fluorine atom on the phenyl ring of phenylacetic acid (PAA) has a distinct effect on its acidity. Generally, fluorine substitution increases the acidity (lowers the pKa) compared to the parent compound, PAA (pKa ≈ 4.31). This is due to the electron-withdrawing inductive effect of fluorine, which stabilizes the carboxylate anion. The effect is most pronounced when the fluorine is in the ortho position, closest to the carboxylic acid group.

Lipophilicity, a key factor in membrane permeability and protein binding, is also modulated by fluorination. The introduction of a fluorine atom or a trifluoromethyl group generally increases the LogP value, indicating higher lipophilicity compared to the non-fluorinated parent compound.

CompoundpKaLogP
Phenylacetic Acid4.311.41
2-Fluorophenylacetic Acid4.091.59
3-Fluorophenylacetic Acid4.101.45
4-Fluorophenylacetic Acid4.141.60
3-(Trifluoromethyl)phenylacetic Acid3.892.59

Table 1: Physicochemical Properties of Fluorinated Phenylacetic Acid Analogs. This table summarizes the acidity (pKa) and lipophilicity (LogP) of phenylacetic acid and its fluorinated analogs.

Biological Activities: A Comparative Overview

Fluorinated phenylacetic acid derivatives have demonstrated a range of biological activities, including anticancer and antibacterial effects. The nature and position of the fluorine substituent can significantly influence their potency.

Anticancer Activity

Phenylacetic acid and its derivatives are known to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1] Fluorination can enhance these cytotoxic effects. The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for some fluorinated phenylacetamide derivatives against common cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52[2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100[2]
Phenylacetamide derivative 3b (meta-fluoro)MDA-MB-468 (Breast)1.5
Phenylacetamide derivative 3f (para-chloro)MDA-MB-468 (Breast)1.0[3]
Phenylacetamide derivative 3dMCF-7 (Breast)0.7
Phenylacetamide derivative 3dMDA-MB-468 (Breast)0.6

Table 2: In Vitro Anticancer Activity of Fluorinated Phenylacetamide Derivatives. This table shows the IC50 values of various fluorinated phenylacetamide derivatives against different cancer cell lines.[2]

Antibacterial Activity

The antibacterial potential of fluorinated organic acids has also been investigated. While direct comparative studies on the positional isomers of fluorophenylacetic acid are limited, the data available for related compounds suggest that fluorination can be a valuable strategy for developing new antibacterial agents. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, with lower values indicating greater potency. For instance, some fluorinated analogs of chloramphenicol have shown considerable in vitro activity against a broad spectrum of chloramphenicol-resistant, gram-negative bacteria.[4]

Due to the lack of directly comparable MIC data for the primary fluorophenylacetic acid isomers, a quantitative table is not provided here. However, the general principle of using fluorination to enhance antibacterial potency is a promising area for further investigation.

Pharmacokinetic Profiles

For example, a study on a fluorinated derivative of caffeic acid phenethyl ester (FCAPE) in rats showed that it was extensively distributed into tissues and eliminated rapidly, with a short elimination half-life.[5] Another study comparing fentanyl and para-fluorofentanyl in rats found that while plasma pharmacokinetic parameters were similar, the brain concentrations of the fluorinated analog were significantly higher.[6] These findings suggest that fluorination can significantly impact tissue distribution and target site accumulation, which are critical factors for therapeutic efficacy and potential toxicity. Further dedicated pharmacokinetic studies on fluorinated phenylacetic acid isomers are necessary to fully elucidate their in vivo behavior.

Signaling Pathways

Phenylacetic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A primary mechanism is the induction of apoptosis and cell cycle arrest, particularly at the G1 phase.[1][7]

Apoptosis Induction Pathway

Phenylacetic acid derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3] This involves the upregulation of pro-apoptotic proteins like Bax and Fas Ligand (FasL), and the activation of caspases, which are the executioners of apoptosis.[3][8]

apoptosis_pathway FPAA Fluorinated Phenylacetic Acid Analog FasL Upregulation of Fas Ligand (FasL) FPAA->FasL Bax Bax Upregulation FPAA->Bax FasR Fas Receptor FasL->FasR binds Casp8 Caspase-8 Activation FasR->Casp8 Casp37 Executioner Caspases (Caspase-3, -7) Casp8->Casp37 Mito Mitochondrial Pathway CytoC Cytochrome c Release Mito->CytoC Bax->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 1: Apoptosis Induction Pathway. This diagram illustrates the dual pathways of apoptosis triggered by fluorinated phenylacetic acid analogs.

G1 Cell Cycle Arrest Pathway

These compounds can also halt the cell cycle at the G1 checkpoint, preventing cancer cells from replicating their DNA and proliferating.[7] This is often achieved by upregulating cyclin-dependent kinase inhibitors (CKIs) like p21, which in turn inhibit the activity of cyclin/CDK complexes (e.g., Cyclin D/CDK4/6 and Cyclin E/CDK2) that are necessary for the G1 to S phase transition.[9]

g1_arrest_pathway FPAA Fluorinated Phenylacetic Acid Analog p21 Upregulation of p21 (CKI) FPAA->p21 CyclinD_CDK46 Cyclin D / CDK4/6 Complex p21->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 inhibits G1_Arrest G1 Arrest p21->G1_Arrest pRb pRb Phosphorylation CyclinD_CDK46->pRb CyclinE_CDK2->pRb E2F E2F Release pRb->E2F inhibits S_Phase S Phase Entry E2F->S_Phase experimental_workflow start Start: Fluorinated Phenylacetic Acid Analogs physchem Physicochemical Profiling (pKa, LogP) start->physchem invitro In Vitro Biological Assays start->invitro lead_opt Lead Optimization physchem->lead_opt cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 invitro->cytotoxicity antimicrobial Antimicrobial Assay (MIC) invitro->antimicrobial enzyme Enzyme Inhibition Assay Determine IC50/Ki invitro->enzyme moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->moa antimicrobial->moa enzyme->moa invivo In Vivo Studies (Animal Models) moa->invivo pk Pharmacokinetics (ADME) invivo->pk efficacy Efficacy Studies invivo->efficacy pk->lead_opt efficacy->lead_opt

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS Number: 886501-02-6), ensuring operational integrity and compliance.

I. Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on data from analogous compounds, this chemical should be treated as a hazardous substance.

Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent accidental exposure.

Protective GearSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which may cause irritation.[2][3][4][5]
Body Protection A standard laboratory coat.Shields skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A dust mask (N95 or equivalent) is recommended if handling the solid form to avoid inhalation.[2]Minimizes the risk of respiratory tract irritation.[2]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[2][3][4]

  • Wash hands thoroughly after handling.[1][2][3]

  • Ensure adequate ventilation to prevent the accumulation of dust or vapors.[2]

  • Keep the compound away from incompatible materials such as strong oxidizing agents.[5]

II. Step-by-Step Disposal Procedure

The disposal of this compound, a halogenated organic compound, must be conducted in accordance with institutional and regulatory guidelines for hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in chemical waste management.

  • Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[6][7][8] This container should be made of a material compatible with the chemical.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[6]

Step 2: Waste Collection

  • Solid Waste: Carefully transfer any solid residue of this compound into the designated halogenated waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should also be placed in the same container.

  • Rinsate: When cleaning contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone). Collect this rinsate in the halogenated waste container.[6]

Step 3: Container Management

  • Labeling: The waste container must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]

  • Closure: Keep the waste container securely closed when not in use to prevent the release of any vapors.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic, until it is collected by authorized personnel.

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

  • Incineration: The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[9] This process ensures the complete destruction of the compound, minimizing its environmental impact.

III. Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Use Designated 'Halogenated Organic Waste' Container ppe->segregate collect_solid Collect Solid Residue & Contaminated Materials segregate->collect_solid collect_rinsate Collect Solvent Rinsate from Glassware segregate->collect_rinsate label_container Label Waste Container Accurately: 'Hazardous Waste' & Chemical Name collect_solid->label_container collect_rinsate->label_container store_container Store Sealed Container in a Secure, Ventilated Area label_container->store_container contact_ehs Arrange for Pickup by Environmental Health & Safety (EHS) store_container->contact_ehs incineration Final Disposal: High-Temperature Incineration at a Permitted Facility contact_ehs->incineration

Caption: Disposal Workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Essential Safety and Operational Guide for Handling 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. The following procedures are based on available data for structurally similar corrosive and halogenated organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety Information

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] Dust from this and similar corrosive solids can be inhaled, leading to irritation or burns in the respiratory tract.[2] It is imperative to handle this compound with appropriate personal protective equipment in a controlled environment.

Personal Protective Equipment (PPE)

The recommended personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound.

PPE CategorySpecification
Eye and Face ANSI Z87.1-compliant safety goggles are mandatory.[1] When there is a splash hazard, a face shield should be used in conjunction with safety goggles.[3]
Hand Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body A standard laboratory coat is required.[1] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of dust and vapors.[2][3] If a fume hood is not available, consult with EHS for appropriate respiratory protection.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

  • Preparation :

    • Ensure that a calibrated chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]

    • Have spill control materials, such as calcium carbonate for acid neutralization, readily available.[3]

    • Clearly label all containers with the full chemical name.[4]

  • Handling and Use :

    • Conduct all manipulations of the solid compound within the chemical fume hood to minimize dust generation and inhalation.[2]

    • When preparing solutions, always add the acid slowly to the solvent. Never add solvent to the acid, as this can cause splashing and an exothermic reaction.[3]

    • Keep containers tightly closed when not in use.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep containers tightly closed to prevent the absorption of moisture.

    • Segregate from incompatible materials such as bases and strong oxidizing agents.[2]

    • Store corrosive materials below eye level to minimize the risk of spills and splashes to the face.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : As a halogenated organic compound, this chemical waste must be collected separately from non-halogenated organic waste.[5][6][7]

  • Waste Containers :

    • Use designated, leak-proof, and clearly labeled containers for halogenated organic waste.[8]

    • Ensure the container cap is securely fastened when not in use.[8]

  • Contaminated Materials :

    • All personal protective equipment (gloves, etc.) and disposable labware that comes into contact with the chemical should be considered contaminated.

    • Dispose of these materials in the designated solid hazardous waste container.

  • Disposal Procedure :

    • Follow your institution's specific procedures for hazardous waste pickup.

    • Do not dispose of this chemical down the drain.[9]

Experimental Workflow for Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution (Add Acid to Solvent) handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 Proceed to Cleanup clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Clean Work Area clean2->clean3

Caption: Standard operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.